molecular formula C6H13NO2S B115918 3-Amino-5-methylsulfanylpentanoic acid CAS No. 158570-14-0

3-Amino-5-methylsulfanylpentanoic acid

Cat. No.: B115918
CAS No.: 158570-14-0
M. Wt: 163.24 g/mol
InChI Key: QWVNCDVONVDGDV-UHFFFAOYSA-N
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Description

3-Amino-5-methylsulfanylpentanoic acid is an organonitrogen compound and an organooxygen compound. It derives from a beta-amino acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-methylsulfanylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-10-3-2-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVNCDVONVDGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399589
Record name DL-beta-Homomethionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158570-14-0
Record name DL-beta-Homomethionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-5-methylsulfanylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Amino-5-methylsulfanylpentanoic acid is a non-proteinogenic γ-amino acid structurally related to the essential amino acid methionine. Its unique structure, featuring a γ-amino group and a terminal methylsulfanyl moiety, makes it a molecule of significant interest for researchers in medicinal chemistry and drug development. As a methionine analog, it holds potential for probing the activity of enzymes involved in methionine metabolism and for the development of novel therapeutics targeting these pathways. The γ-amino acid scaffold is a key pharmacophore in a variety of biologically active molecules, including the neurotransmitter GABA and the anticonvulsant drug pregabalin.

This technical guide provides a comprehensive, step-by-step methodology for the synthesis of this compound. The proposed synthetic route is designed to be robust and efficient, employing well-established chemical transformations. Each step is detailed with a full experimental protocol, a discussion of the underlying chemical principles, and key considerations for successful execution. This document is intended for an audience of researchers, scientists, and drug development professionals with a background in organic synthesis.

Proposed Synthetic Strategy: A Retrosynthetic Analysis

The design of a viable synthetic route for this compound begins with a retrosynthetic analysis to identify key bond disconnections and strategic intermediates.

G Target This compound Intermediate1 Ethyl 3-(benzylamino)-5-(methylsulfanyl)pentanoate Target->Intermediate1 Deprotection & Hydrolysis Intermediate2 Ethyl 3-(benzylamino)-5-hydroxypentanoate Intermediate1->Intermediate2 Sulfur Introduction Intermediate3 Ethyl 5-hydroxy-2-pentenoate Intermediate2->Intermediate3 Michael Addition StartingMaterial 5,6-Dihydro-2H-pyran-2-one Intermediate3->StartingMaterial Esterification & Ring Opening G cluster_0 Synthesis of this compound A 5,6-Dihydro-2H-pyran-2-one B Ethyl 5-hydroxy-2-pentenoate A->B 1. KOH, H2O 2. Ethyl Iodide, DMF C Ethyl 5-(tosyloxy)pent-2-enoate B->C TsCl, Pyridine D Ethyl 5-(methylsulfanyl)pent-2-enoate C->D NaSMe, DMF E Ethyl 3-(benzylamino)-5-(methylsulfanyl)pentanoate D->E Benzylamine F This compound E->F 1. H2, Pd/C 2. NaOH, H2O/MeOH

Caption: Overall synthetic workflow for this compound.

Detailed Synthetic Protocols

Step 1: Synthesis of Ethyl 5-hydroxy-2-pentenoate

This initial step involves the base-catalyzed ring-opening of 5,6-dihydro-2H-pyran-2-one to form the potassium salt of 5-hydroxy-2-pentenoic acid, which is subsequently esterified in situ with ethyl iodide.

Protocol:

  • To a stirred solution of 5,6-dihydro-2H-pyran-2-one (10.0 g, 102 mmol) in water (90 mL) at 5 °C, add potassium hydroxide (6.72 g, 120 mmol).

  • Allow the solution to warm to room temperature and stir for 3 hours.

  • Remove the water under reduced pressure to obtain a solid residue.

  • Dry the residue under high vacuum at 50 °C over P₂O₅.

  • Suspend the resulting solid in dry dimethylformamide (DMF, 60 mL) and add ethyl iodide (23.8 g, 153 mmol).

  • Stir the mixture for 18 hours at room temperature.

  • Quench the reaction by the addition of ice (40 g) and extract with diethyl ether (4 x 100 mL).

  • Wash the combined organic extracts with saturated aqueous sodium chloride (100 mL) and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure to afford ethyl 5-hydroxy-2-pentenoate as a colorless oil.

Causality of Experimental Choices:

  • The use of potassium hydroxide in water effectively hydrolyzes the lactone to its corresponding carboxylate salt. [1]* Drying the potassium salt is crucial to prevent side reactions in the subsequent esterification step.

  • DMF is an excellent polar aprotic solvent for SN2 reactions like the esterification with ethyl iodide.

Step 2: Synthesis of Ethyl 5-(tosyloxy)pent-2-enoate

The primary alcohol of ethyl 5-hydroxy-2-pentenoate is converted to a tosylate, an excellent leaving group, to facilitate the upcoming nucleophilic substitution.

Protocol:

  • Dissolve ethyl 5-hydroxy-2-pentenoate (from Step 1) in pyridine (50 mL) and cool the solution to 0 °C.

  • Slowly add p-toluenesulfonyl chloride (TsCl, 21.4 g, 112 mmol) in portions, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 4 hours.

  • Pour the reaction mixture into ice-water (200 mL) and extract with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers successively with 1 M HCl (2 x 100 mL), saturated aqueous sodium bicarbonate (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give ethyl 5-(tosyloxy)pent-2-enoate.

Causality of Experimental Choices:

  • Tosyl chloride reacts with the alcohol to form a tosylate, which is a much better leaving group than the hydroxide ion. [2]* Pyridine acts as a base to neutralize the HCl byproduct of the reaction and also as a solvent. * The aqueous workup is necessary to remove pyridine and any unreacted tosyl chloride.

Step 3: Synthesis of Ethyl 5-(methylsulfanyl)pent-2-enoate

The tosylate intermediate undergoes an SN2 reaction with sodium thiomethoxide to introduce the methylsulfanyl group.

Protocol:

  • Dissolve ethyl 5-(tosyloxy)pent-2-enoate (from Step 2) in dry DMF (80 mL).

  • Add sodium thiomethoxide (NaSMe, 7.85 g, 112 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into water (300 mL) and extract with diethyl ether (3 x 150 mL).

  • Wash the combined organic layers with brine (2 x 100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to afford ethyl 5-(methylsulfanyl)pent-2-enoate.

Causality of Experimental Choices:

  • Sodium thiomethoxide is a potent nucleophile that readily displaces the tosylate group in an SN2 fashion. [3]* DMF is an ideal solvent for this type of reaction, as it is polar aprotic and solvates the cation, leaving the thiomethoxide anion highly reactive.

Step 4: Synthesis of Ethyl 3-(benzylamino)-5-(methylsulfanyl)pentanoate

This step involves the conjugate (Michael) addition of benzylamine to the α,β-unsaturated ester. The benzyl group serves as a protecting group for the amine.

Protocol:

  • To a solution of ethyl 5-(methylsulfanyl)pent-2-enoate (from Step 3) in ethanol (50 mL), add benzylamine (11.0 g, 102 mmol).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion (typically 6-8 hours), cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 3-(benzylamino)-5-(methylsulfanyl)pentanoate.

Causality of Experimental Choices:

  • Benzylamine is a good nucleophile for the aza-Michael addition to α,β-unsaturated esters. [4][5]The reaction can often proceed without a catalyst, especially with heating. [4]* The benzyl group is a common and robust protecting group for amines that can be readily removed by catalytic hydrogenation. [6][7]

Step 5: Synthesis of this compound

The final step involves the hydrogenolytic removal of the N-benzyl protecting group and the saponification of the ethyl ester to the carboxylic acid.

Protocol:

  • Dissolve ethyl 3-(benzylamino)-5-(methylsulfanyl)pentanoate (from Step 4) in methanol (100 mL).

  • Carefully add 10% Palladium on carbon (Pd/C, 10 mol%) to the solution.

  • Subject the mixture to hydrogenation at atmospheric pressure using a hydrogen balloon, and stir vigorously for 24 hours. [8]4. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-amino-5-(methylsulfanyl)pentanoate.

  • Dissolve the crude amino ester in a mixture of methanol (50 mL) and 1 M aqueous sodium hydroxide (50 mL).

  • Stir the solution at room temperature for 4 hours. [9]8. Remove the methanol under reduced pressure and wash the aqueous layer with diethyl ether (2 x 50 mL).

  • Acidify the aqueous layer to pH 6-7 with 1 M HCl.

  • The product can be isolated by crystallization or by using ion-exchange chromatography.

Causality of Experimental Choices:

  • Catalytic hydrogenation with Pd/C is a standard and clean method for the deprotection of N-benzyl amines. [6][7]* Basic hydrolysis (saponification) of the ethyl ester is an effective method to obtain the carboxylate salt. [10][11][12]* Acidification of the carboxylate salt yields the final amino acid product. Careful pH adjustment is necessary to ensure the amino acid is in its zwitterionic form for precipitation or isolation.

Data Presentation

StepProductExpected Yield (%)Key Characterization Data
1Ethyl 5-hydroxy-2-pentenoate60-70¹H NMR, ¹³C NMR, IR
2Ethyl 5-(tosyloxy)pent-2-enoate80-90¹H NMR, ¹³C NMR
3Ethyl 5-(methylsulfanyl)pent-2-enoate75-85¹H NMR, ¹³C NMR, MS
4Ethyl 3-(benzylamino)-5-(methylsulfanyl)pentanoate70-80¹H NMR, ¹³C NMR, MS
5This compound85-95 (from step 4)¹H NMR, ¹³C NMR, HRMS, Elemental Analysis

Discussion

The proposed synthetic route offers a logical and practical approach to this compound. However, researchers should be aware of potential challenges and optimization opportunities.

  • Step 3: The reaction of the tosylate with sodium thiomethoxide is generally high-yielding, but the volatility and unpleasant odor of methyl mercaptan (a potential byproduct) require the reaction to be performed in a well-ventilated fume hood.

  • Step 4: The Michael addition of benzylamine can sometimes lead to the formation of a di-addition product. This can be minimized by using a slight excess of the amine and carefully controlling the reaction time.

  • Step 5: The catalytic hydrogenation may be sensitive to impurities. Ensuring the purity of the substrate from the previous step is important for efficient debenzylation. In some cases, the sulfur atom can act as a catalyst poison for palladium. If this is observed, alternative deprotection methods or a more robust catalyst may be required.

Alternative synthetic strategies could involve the use of a different nitrogen source for the Michael addition, such as ammonia or a phthalimide group, which would require different deprotection conditions. The order of the synthetic steps could also be altered, for instance, by performing the Michael addition before the introduction of the methylsulfanyl group. However, this may lead to complications with the free hydroxyl group in the Michael addition step.

Conclusion

This technical guide provides a detailed and scientifically grounded synthetic pathway for this compound. By following the outlined protocols and considering the provided rationale, researchers and drug development professionals can reliably synthesize this valuable molecule for their scientific investigations. The modular nature of the synthesis also allows for the potential preparation of a variety of analogs by modifying the starting materials and reagents at different stages of the synthesis.

References

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • MDPI. (2023, December 22). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of methyl (Z)-5-hydroxy-2-pentenoate. Retrieved from [Link]

  • Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthetic access to thiols: A review. Retrieved from [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Production of 5-hydroxy-4-keto-2-pentenoic acid by photo-oxidation of 5-hydroxymethylfurfural with singlet oxygen: A kinetic investigation. Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 10). All About Tosylates and Mesylates. Retrieved from [Link]

  • Rhodium.ws. (n.d.). CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. Retrieved from [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, December 14). 6.8: Hydrolysis of Esters. Retrieved from [Link]

  • YouTube. (2023, February 9). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. Retrieved from [Link]

  • SpectraBase. (n.d.). (E)-5-hydroxy-2-pentenoic acid ethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. Retrieved from [Link]

  • PubMed Central. (n.d.). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch8 : Tosylates. Retrieved from [Link]

  • Engelhard. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Retrieved from [Link]

  • YouTube. (2019, October 1). in the chemical literature: SN2 reaction on a mesylate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 21). The Chemical Backbone: Understanding 5-Hydroxy-2-pentanone's Role in Synthesis. Retrieved from [Link]

Sources

Introduction: Understanding the Solubility Profile of a Unique Amino Acid Derivative

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 3-Amino-5-methylsulfanylpentanoic Acid in Organic Solvents

This compound, a derivative of the essential amino acid methionine, presents a unique molecular structure that is of significant interest to researchers, particularly in the fields of drug development and peptide synthesis. Its structure combines a zwitterionic amino acid core with a polar sulfoxide group and a moderately nonpolar hydrocarbon backbone. This combination of features dictates its interaction with its environment and, critically, its solubility in various media.

The solubility of a compound is a fundamental physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulation and synthesis strategies.[1] In drug development, poor solubility can be a major hurdle, leading to low bioavailability and therapeutic efficacy.[1] For researchers working with this compound, a thorough understanding of its solubility in organic solvents is essential for designing effective purification protocols, reaction conditions, and formulation strategies.

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. In the absence of extensive published empirical data for this specific molecule, this guide establishes a robust theoretical framework based on its structural attributes and the well-understood principles of amino acid solubility. Furthermore, it provides a detailed, field-proven experimental protocol for researchers to accurately determine its solubility in solvents relevant to their work.

Theoretical Framework for Solubility: A Molecule of Contrasting Character

The solubility of this compound is governed by the interplay of its distinct structural motifs. Due to the presence of both a basic amino group and an acidic carboxylic acid group, it exists predominantly as a zwitterion, possessing both a positive and a negative charge on the same molecule.[2] This ionic character is the primary determinant of its solubility behavior.

Key Molecular Features Influencing Solubility:

  • Zwitterionic Core (–NH3+ and –COO−): This highly polar, ionic portion of the molecule has a strong affinity for polar solvents. In the solid state, strong ionic attractions exist between neighboring zwitterions, leading to high melting points and requiring significant energy to overcome.[2] Solvation of these charges by polar solvent molecules is the primary driving force for dissolution.

  • Sulfoxide Group (–S=O): The sulfoxide is a highly polar, aprotic functional group. The sulfur-oxygen double bond creates a strong dipole, making this part of the molecule capable of engaging in strong dipole-dipole interactions with polar solvents.

  • Methylsulfanylpentyl Backbone: The five-carbon chain with a terminal methyl group constitutes the nonpolar, hydrophobic portion of the molecule. This part of the structure interacts favorably with nonpolar solvents through London dispersion forces.[3]

The overall solubility in a given organic solvent is a balance between these competing interactions. The principle of "like dissolves like" provides a foundational predictive tool: polar functional groups favor interaction with polar solvents, while nonpolar regions favor nonpolar solvents.

cluster_solute This compound cluster_solvents Organic Solvent Classes Solute Zwitterionic Core (+/-) Sulfoxide Group (polar) Alkyl Chain (nonpolar) PolarProtic Polar Protic (e.g., Methanol, Ethanol) - H-Bonding - Dipole-Dipole Solute->PolarProtic Strong Ion-Dipole & H-Bonding PolarAprotic Polar Aprotic (e.g., DMSO, Acetonitrile) - Dipole-Dipole Solute->PolarAprotic Dipole-Dipole Interactions Nonpolar Nonpolar (e.g., Hexane, Toluene) - Dispersion Forces Solute->Nonpolar Weak Dispersion Forces (Alkyl Chain)

Figure 1. Intermolecular interactions governing solubility.

Predicted Solubility Profile in Organic Solvents

Based on the theoretical framework, we can predict the general solubility behavior of this compound across different classes of organic solvents. Due to their zwitterionic nature, amino acids are generally soluble in water and insoluble in nonpolar organic solvents.[4] The specific side chain, in this case, containing a polar sulfoxide, will modulate this general trend.

Table 1: Predicted Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Protic Methanol, Ethanol, IsopropanolHigh to Moderate These solvents can effectively solvate the zwitterionic core through both hydrogen bonding and ion-dipole interactions. The polar sulfoxide group will also be well-solvated.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to Low These solvents have strong dipoles that can interact favorably with the zwitterionic and sulfoxide groups. However, the lack of hydrogen bond donation limits their ability to solvate the carboxylate anion as effectively as protic solvents.
Nonpolar Hexane, Toluene, Diethyl EtherVery Low / Insoluble These solvents lack the polarity to overcome the strong intermolecular ionic attractions in the solid crystal lattice of the zwitterion. There is insufficient attraction between the solvent and the ionic parts of the molecule to drive dissolution.[2]

Comprehensive Experimental Protocol for Solubility Determination

Given the absence of readily available quantitative data, experimental determination is crucial. The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility and is highly recommended for its reliability.[5][6]

A 1. Preparation Add excess solid to solvent in a sealed vial. B 2. Equilibration Agitate at a constant temperature (e.g., 25°C) for 24-72 hours. A->B C 3. Phase Separation Allow solids to settle. Centrifuge if necessary. B->C D 4. Sampling Withdraw supernatant. Filter using a syringe filter. C->D E 5. Dilution Dilute the saturated solution to a quantifiable concentration. D->E F 6. Analysis (HPLC) Quantify the concentration against a standard curve. E->F G 7. Calculation Calculate solubility in g/100mL or mol/L. F->G

Figure 2. Experimental workflow for solubility determination.

Part 1: Materials and Equipment
  • Solute: this compound (high purity)

  • Solvents: A selection of high-purity organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide, Hexane)

  • Equipment:

    • Analytical balance

    • Glass vials with screw caps (e.g., 4 mL)

    • Orbital shaker with temperature control or a thermostatted water bath

    • Centrifuge

    • Syringes (glass or polypropylene)

    • Syringe filters (0.22 µm, compatible with the organic solvent being tested)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector[7][8]

Part 2: Step-by-Step Experimental Procedure (Isothermal Shake-Flask Method)
  • Preparation of Vials:

    • Accurately weigh an excess amount of this compound into a glass vial. "Excess" means enough solid should remain undissolved at equilibrium. A starting point could be 20-30 mg.

    • Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Prepare at least three replicate vials for each solvent.

  • Equilibration:

    • Place the vials in an orbital shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached. For many compounds, 24 to 72 hours is adequate.[6] To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours); equilibrium is reached when successive measurements yield the same concentration.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials and allow the undissolved solid to settle. For fine suspensions, centrifugation (e.g., 10 minutes at 3000 rpm) is recommended to pellet the solid.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particulates.

    • Accurately dilute the filtered, saturated solution with an appropriate solvent (usually the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

Part 3: Quantitative Analysis by HPLC

High-Performance Liquid Chromatography is a precise method for determining the concentration of amino acids.[9]

  • Method Development (if not established):

    • An HPLC method will need to be developed and validated. A common approach for amino acids involves pre-column derivatization (e.g., with o-phthaldialdehyde (OPA)) followed by separation on a reverse-phase column (e.g., C18) and UV or fluorescence detection.[7]

    • Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be used for the analysis of polar compounds like amino acids without derivatization.[9]

  • Preparation of Standards:

    • Prepare a stock solution of this compound of a known concentration in the chosen mobile phase or a compatible solvent.

    • Create a series of calibration standards by serial dilution of the stock solution. The concentration range should bracket the expected concentration of the diluted samples.

  • Analysis and Calculation:

    • Inject the calibration standards into the HPLC system to generate a standard curve (Peak Area vs. Concentration).

    • Inject the diluted, filtered samples.

    • Using the regression equation from the standard curve, determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor. The final solubility is typically expressed in units such as mg/mL, g/100 mL, or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear, tabular format, including the mean solubility value and the standard deviation from the replicate measurements.

Table 2: Example Data Table for Experimental Solubility

SolventTemperature (°C)Mean Solubility (mg/mL)Standard Deviation
Methanol25[Experimental Value][+/- Value]
Ethanol25[Experimental Value][+/- Value]
Acetonitrile25[Experimental Value][+/- Value]
DMSO25[Experimental Value][+/- Value]
Hexane25[Experimental Value][+/- Value]

Interpreting these results involves correlating the quantitative data with the theoretical principles outlined earlier. For instance, higher solubility in methanol compared to acetonitrile would validate the significant role of hydrogen bonding in the solvation process. Very low solubility in hexane would confirm the dominance of the zwitterionic character in preventing dissolution in nonpolar media.

Conclusion: A Pathway to Understanding and Application

While specific solubility data for this compound in a wide range of organic solvents is not extensively documented, a robust understanding can be built upon fundamental chemical principles. The molecule's zwitterionic nature, combined with a polar sulfoxide and a nonpolar backbone, suggests a solubility profile that is highly dependent on the polarity and hydrogen-bonding capabilities of the solvent. It is predicted to be most soluble in polar protic solvents, with decreasing solubility in polar aprotic and nonpolar solvents.

For researchers and drug development professionals, the provided experimental protocol offers a reliable and self-validating system to generate the precise solubility data required for their specific applications. By combining theoretical prediction with rigorous experimental determination, a comprehensive and actionable understanding of the solubility of this compound can be achieved, paving the way for its effective use in synthesis, purification, and formulation.

References

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A Technical Guide to Identifying Therapeutic Targets for 3-Amino-5-methylsulfanylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-methylsulfanylpentanoic acid (3-A-5-MPA) is a synthetic amino acid analog structurally related to the essential amino acid methionine. Its unique structure, featuring a methylsulfanyl group reminiscent of methionine, presents a compelling starting point for therapeutic innovation. This guide delineates a comprehensive, hypothesis-driven strategy for the identification and validation of its molecular targets. We posit that 3-A-5-MPA's primary mechanism of action will involve interference with the methionine metabolic network, a critical hub for cellular methylation, antioxidant defense, and biosynthesis. This document provides the scientific rationale, detailed experimental workflows, and validation protocols necessary to systematically uncover and confirm the therapeutic targets of this promising molecule.

Introduction: The Rationale for Investigating 3-A-5-MPA

Methionine is a fundamental building block for protein synthesis and a critical precursor for S-adenosylmethionine (SAM), the universal methyl donor for countless biological reactions, including the methylation of DNA, RNA, histones, and other proteins.[1][2][3][4] The pathways governing methionine metabolism are tightly regulated, and their dysregulation is implicated in numerous pathologies, including cancer, liver disease, and neurological disorders.[2][5][6]

Molecules that can modulate this network, such as methionine analogs, hold significant therapeutic potential.[7][8] this compound (3-A-5-MPA) represents such a molecule. Its structural similarity to methionine suggests it may act as a competitive inhibitor or substrate for enzymes within the methionine cycle and transsulfuration pathways. By systematically investigating its interactions with the proteome, we can unlock its potential for novel drug development.

Hypothesis-Driven Target Identification: The Methionine Metabolic Network

The logical starting point for identifying targets of 3-A-5-MPA is the cohort of enzymes that directly process methionine and its derivatives.[9] The central hypothesis is that 3-A-5-MPA will compete with endogenous methionine, thereby disrupting the flux of this critical metabolic pathway.

Primary Hypothesized Targets
  • Methionine Adenosyltransferases (MATs): These enzymes catalyze the conversion of methionine to SAM, the first and rate-limiting step in the methionine cycle.[2][5] Inhibition of MATs would lead to a depletion of SAM, impacting all cellular methylation reactions.[8] Given that a switch in MAT gene expression is associated with hepatocellular carcinoma, MATs are a well-validated therapeutic target.[2][5]

  • Methionyl-tRNA Synthetase (MARS): This enzyme is responsible for charging tRNA with methionine for protein synthesis.[7] Methionine analogs have been successfully developed as inhibitors of MARS, demonstrating antibacterial activity.[7]

  • Methyltransferases (MTs): A vast superfamily of enzymes that utilize SAM to methylate a wide range of substrates. If 3-A-5-MPA is converted to an analog of SAM, it could act as a broad-spectrum inhibitor of various methyltransferases, with significant implications for epigenetic regulation in cancer.

  • Enzymes of the Transsulfuration Pathway: This pathway converts homocysteine, a product of the methionine cycle, into cysteine, a precursor for the major cellular antioxidant glutathione.[1] Interference here could modulate cellular redox balance.

Visualizing the Core Hypothesis: Methionine Metabolism

The following diagram illustrates the key nodes within the methionine metabolic pathway where 3-A-5-MPA is hypothesized to exert its effects.

Methionine_Metabolism Met Methionine MAT Methionine Adenosyltransferase (MAT) Met->MAT ATP -> PPi+Pi MARS Methionyl-tRNA Synthetase (MARS) Met->MARS A5MPA 3-A-5-MPA (Hypothesized Competitor) A5MPA->MAT Inhibits? A5MPA->MARS Inhibits? SAM S-Adenosylmethionine (SAM) MAT->SAM MTs Methyltransferases (e.g., DNMT, HMT) SAM->MTs Substrate -> Methylated Substrate SAH S-Adenosylhomocysteine (SAH) MTs->SAH HCY Homocysteine SAH->HCY H₂O -> Adenosine HCY->Met THF -> 5-Me-THF (Methionine Synthase) CBS Cystathionine β-synthase (CBS) HCY->CBS Serine CYS Cysteine CBS->CYS -> α-ketobutyrate GSH Glutathione (GSH) (Antioxidant Defense) CYS->GSH Proteins Protein Synthesis MARS->Proteins

Caption: Hypothesized points of intervention for 3-A-5-MPA in methionine metabolism.

Unbiased Target Discovery: A Chemical Proteomics Approach

While the methionine pathway provides a strong set of initial hypotheses, an unbiased, proteome-wide approach is essential to identify unexpected targets and off-targets, which is critical for understanding both efficacy and potential toxicity.[10][11][12] Chemical proteomics enables the identification of small-molecule-protein interactions directly in a complex biological matrix.[10][13]

Affinity Chromatography-Mass Spectrometry (AC-MS)

The cornerstone of our unbiased strategy is AC-MS.[14][15] This technique involves immobilizing 3-A-5-MPA onto a solid support (e.g., agarose beads) to create an "affinity resin." This resin is then used as bait to capture binding proteins from a cell lysate.[13][16]

The diagram below outlines the sequential steps of the AC-MS workflow.

AC_MS_Workflow cluster_prep 1. Probe Synthesis & Immobilization cluster_exp 2. Protein Capture & Elution cluster_analysis 3. Analysis & Hit Identification A5MPA 3-A-5-MPA Linker Add Linker Arm (e.g., via amino group) A5MPA->Linker Beads Covalent Coupling to Activated Beads Linker->Beads Resin Affinity Resin Beads->Resin Incubate Incubate Lysate with Resin Resin->Incubate Lysate Cell Lysate (Total Proteome) Lysate->Incubate Wash Wash Non-specific Binders Incubate->Wash Elute Elute Bound Proteins (e.g., pH, competitor) Wash->Elute Eluate Protein Eluate Elute->Eluate Digest Trypsin Digest Eluate->Digest LCMS LC-MS/MS Analysis Digest->LCMS Database Database Search & Protein Identification LCMS->Database Hits Candidate Target List Database->Hits

Caption: Step-by-step workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

  • Step 1: Synthesis and Immobilization:

    • Rationale: To capture interacting proteins, the small molecule must be attached to a solid support. The primary amine of 3-A-5-MPA is the most logical point for linker attachment to minimize disruption of the pharmacophore.

    • Procedure: Synthesize a derivative of 3-A-5-MPA with a linker arm (e.g., a C6-amino linker). Covalently couple this derivative to NHS-activated agarose beads. As a crucial negative control, create a "control" resin by blocking the activated beads without the compound.

  • Step 2: Cell Lysate Preparation:

    • Rationale: The choice of cell line should be relevant to the potential therapeutic area (e.g., a cancer cell line known for metabolic reprogramming like HepG2). Lysis conditions must be non-denaturing to preserve native protein conformations.

    • Procedure: Culture cells to ~80% confluency. Harvest and lyse cells in a mild buffer (e.g., Tris-buffered saline with 0.1% NP-40 and protease/phosphatase inhibitors). Clarify the lysate by centrifugation.

  • Step 3: Affinity Pulldown:

    • Rationale: This step physically isolates the proteins that bind to the immobilized compound.

    • Procedure: Incubate the clarified lysate with the 3-A-5-MPA affinity resin and the control resin in parallel for 2-4 hours at 4°C.[17]

  • Step 4: Washing and Elution:

    • Rationale: Extensive washing is critical to remove proteins that bind non-specifically to the resin, reducing false positives. Elution gently releases the specifically bound proteins for analysis.

    • Procedure: Wash the beads 3-5 times with lysis buffer.[17] Elute the bound proteins using a competitive eluent (e.g., high concentration of free 3-A-5-MPA) or a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Step 5: Mass Spectrometry and Data Analysis:

    • Rationale: Mass spectrometry provides the identity and relative abundance of the eluted proteins.

    • Procedure: Separate the eluted proteins by SDS-PAGE, perform an in-gel trypsin digest, and analyze the resulting peptides by LC-MS/MS. Identify proteins using a database search (e.g., Mascot, Sequest). True "hits" are proteins that are significantly enriched in the 3-A-5-MPA eluate compared to the negative control resin.

Thermal Proteome Profiling (TPP)

TPP is an orthogonal, probe-free method to assess target engagement in a native cellular environment.[18] The principle is that when a drug binds to its target protein, it often stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[19][20] By heating cell lysates treated with 3-A-5-MPA to various temperatures and quantifying the remaining soluble proteins via mass spectrometry, one can identify proteins with increased thermal stability (a "thermal shift"), indicating a direct binding interaction.[18][21] This method is invaluable for confirming hits from AC-MS and for identifying targets that may be missed by affinity-based methods.[19][20]

Target Validation: From "Hit" to Confirmed Target

Identifying a protein "hit" from a proteomics screen is only the first step. A rigorous validation cascade is required to confirm that the interaction is specific, biologically relevant, and responsible for the compound's phenotypic effects.

Validation Workflow Logic

Validation_Workflow Hit Proteomic Hit (from AC-MS or TPP) Biophysical Biophysical Confirmation (Direct Binding) Hit->Biophysical SPR Surface Plasmon Resonance (SPR) - Measures Kd, Kon, Koff Biophysical->SPR Biochemical Biochemical Assay (Functional Impact) Biophysical->Biochemical EnzymeAssay Enzyme Inhibition Assay - Measures IC50 Biochemical->EnzymeAssay Cellular Cellular Target Engagement (Physiological Relevance) Biochemical->Cellular Knockdown Genetic Knockdown (siRNA/CRISPR) - Does it mimic compound effect? Cellular->Knockdown Validated Validated Target Cellular->Validated

Caption: Logical workflow for validating candidate protein targets.

Step 1: Confirming Direct Binding (Biophysical Methods)
  • Technique: Surface Plasmon Resonance (SPR)[22][23][24]

  • Causality: SPR provides quantitative, real-time data on the binding kinetics (association/dissociation rates) and affinity (KD) between a ligand (3-A-5-MPA) and a purified target protein.[23][25] This is a crucial first step to confirm a direct physical interaction, ruling out artifacts from the primary screen. A high-affinity interaction provides strong evidence of a genuine target.

  • Protocol Outline:

    • Immobilize the purified recombinant target protein onto an SPR sensor chip.

    • Flow a series of concentrations of 3-A-5-MPA across the chip surface.

    • Monitor the change in refractive index, which is proportional to the binding of 3-A-5-MPA to the protein.

    • Analyze the resulting sensorgrams to calculate the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD).

Step 2: Confirming Functional Modulation (Biochemical Assays)
  • Technique: Enzyme Inhibition/Activity Assays

  • Causality: If the validated binding partner is an enzyme (e.g., MAT), it is essential to demonstrate that 3-A-5-MPA binding modulates its catalytic activity. This directly links the physical interaction to a functional consequence.

  • Protocol Outline (Example: MAT Inhibition Assay):

    • Combine purified MAT enzyme, its substrates (methionine and ATP), and varying concentrations of 3-A-5-MPA in a reaction buffer.

    • Incubate for a defined period.

    • Quantify the production of SAM using a suitable detection method (e.g., a coupled-enzyme assay with luminescence readout or direct measurement by LC-MS).

    • Plot the enzyme activity against the concentration of 3-A-5-MPA to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Step 3: Confirming Cellular Relevance (Genetic Approaches)
  • Technique: siRNA or CRISPR/Cas9-mediated gene knockdown/knockout.

  • Causality: This is the ultimate validation step. If 3-A-5-MPA exerts its cellular effect primarily through a single target, then genetically removing that target should produce a similar biological phenotype (a "phenocopy"). Furthermore, cells lacking the target should become resistant to the effects of 3-A-5-MPA.

  • Protocol Outline:

    • Select a cellular assay where 3-A-5-MPA shows a clear effect (e.g., inhibition of cell proliferation).

    • Transfect cells with siRNA or a CRISPR guide RNA targeting the validated protein to reduce or eliminate its expression.

    • Confirm target knockdown via Western blot or qPCR.

    • Assess whether the knockdown cells exhibit the same phenotype as the compound-treated cells.

    • Treat both knockdown and control cells with 3-A-5-MPA. A loss of compound activity in the knockdown cells strongly confirms it is the primary target.

Data Presentation and Interpretation

Quantitative data from validation experiments should be summarized for clear interpretation.

Table 1: Hypothetical Target Validation Data for 3-A-5-MPA

Protein HitAC-MS Enrichment (Fold vs. Control)TPP ΔTm (°C)SPR Binding (KD, µM)Enzyme Assay (IC50, µM)
MAT2A 25.3+4.21.55.2
MARS1 18.9+2.812.035.7
HSP90AA1 12.1+0.5> 100N/A
GAPDH 1.1-0.2No BindingN/A
  • Interpretation: In this hypothetical example, MAT2A emerges as the strongest candidate. It shows high enrichment in the pulldown, a significant thermal shift, tight binding by SPR, and potent functional inhibition. MARS1 is a secondary candidate, while HSP90AA1 is likely a weak off-target and GAPDH is a non-specific binder.

Conclusion and Future Directions

This guide provides a robust, multi-faceted strategy to deconvolve the mechanism of action of this compound. By integrating hypothesis-driven investigation of the methionine metabolic pathway with unbiased chemical proteomics, followed by a rigorous validation cascade, researchers can confidently identify and confirm its therapeutic targets. The successful identification of a validated target, such as an isoform of MAT, would pave the way for lead optimization, preclinical disease model testing (e.g., in liver cancer xenografts), and ultimately, the development of a novel therapeutic agent.

References

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Methodological & Application

Application Notes and Protocols: Incorporating 3-Amino-5-methylsulfanylpentanoic Acid into Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Group], Senior Application Scientist

Abstract

The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy for enhancing their therapeutic properties, including increased stability, potency, and novel functionalities.[1][2] This guide provides a comprehensive overview and detailed protocols for the incorporation of a specific ncAA, 3-Amino-5-methylsulfanylpentanoic acid, into peptide sequences. This methionine analog presents unique opportunities for peptide design, particularly in modulating hydrophobicity and resistance to oxidation.[3] We will delve into the critical aspects of synthesis, including protecting group strategies, coupling conditions, and post-synthesis characterization. This document is intended to serve as a practical resource for researchers aiming to leverage the unique properties of this amino acid in their peptide-based drug discovery and development efforts.

Introduction: The Rationale for Incorporating this compound

This compound is a structural analog of methionine, with the key difference being the position of the amino group on the beta-carbon rather than the alpha-carbon of the carboxylic acid. This seemingly subtle shift has profound implications for the resulting peptide's structure and function.

Key Advantages:

  • Resistance to Oxidation: The thioether side chain in methionine is susceptible to oxidation, which can lead to loss of biological activity.[4] While this compound also contains a thioether, its altered positioning may confer increased stability against oxidative degradation.

  • Conformational Constraint: The beta-amino acid structure introduces a greater degree of conformational rigidity compared to its alpha-amino acid counterpart. This can be exploited to lock peptides into specific bioactive conformations, potentially leading to higher receptor affinity and selectivity.

  • Hydrophobicity Modulation: The methylsulfanyl group contributes to the hydrophobicity of the peptide, which can be a critical parameter for membrane interaction and bioavailability.[5]

  • Metabolic Stability: Peptides containing beta-amino acids often exhibit enhanced resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life.

The incorporation of this ncAA can lead to peptidomimetics with improved pharmacological profiles.[6]

Synthesis of Fmoc-Protected this compound

Prior to its use in solid-phase peptide synthesis (SPPS), the amino acid must be appropriately protected. The most common strategy for SPPS is the use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the amine. The synthesis of the Fmoc-protected building block is a prerequisite for its incorporation into a peptide sequence. While several synthetic routes exist for beta-amino acids, a common approach involves the Michael addition of a nitrogen nucleophile to a suitable α,β-unsaturated ester, followed by protection of the amino group.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of this compound into a peptide sequence is most efficiently achieved using Fmoc-based SPPS.[1] The general workflow is outlined below.

SPPS_Workflow Resin Resin Swelling (e.g., in DMF) Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Wash1 Washing (DMF) Deprotection1->Wash1 Coupling Coupling of Fmoc-3-Amino-5- methylsulfanylpentanoic acid (Coupling Reagents + Amino Acid in DMF) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Capping Capping (Optional) (e.g., Acetic Anhydride) Wash2->Capping Deprotection2 Fmoc Deprotection of Next AA Capping->Deprotection2 Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Capping->Cleavage After final AA Repeat Repeat Cycle Deprotection2->Repeat for subsequent amino acids Repeat->Coupling Purification Purification (RP-HPLC) Cleavage->Purification Analysis Characterization (Mass Spectrometry, HPLC) Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

3.1. Resin Selection and Swelling

The choice of resin is dictated by the desired C-terminal functionality (acid or amide) and the overall properties of the peptide.[7] For C-terminal acids, Wang or 2-chlorotrityl chloride resins are common choices, while Rink amide resin is used for C-terminal amides.[7]

Protocol: Resin Swelling

  • Place the desired amount of resin in a reaction vessel.

  • Add a suitable solvent, typically N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), to the resin.[8]

  • Allow the resin to swell for at least 30 minutes to ensure optimal reaction kinetics.[9]

3.2. Fmoc Deprotection

The temporary Fmoc protecting group on the N-terminus of the growing peptide chain must be removed before the next amino acid can be coupled.[3][10]

Protocol: Fmoc Deprotection

  • Drain the swelling solvent from the resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes.

  • Drain the deprotection solution.

  • Repeat the deprotection step with fresh 20% piperidine in DMF for another 10-15 minutes.

  • Thoroughly wash the resin with DMF to remove all traces of piperidine.

3.3. Coupling of Fmoc-3-Amino-5-methylsulfanylpentanoic Acid

The coupling step involves the activation of the carboxylic acid of the incoming amino acid and its subsequent reaction with the free amine on the resin-bound peptide.[11] Due to the potential for steric hindrance with beta-amino acids, the choice of coupling reagent is critical.

Recommended Coupling Reagents:

Coupling ReagentClassKey Features
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Uronium SaltHighly reactive, excellent for sterically hindered couplings.
HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate)Uronium SaltA standard and effective coupling reagent for most applications.[12]
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltAnother highly effective reagent, particularly for difficult couplings.[13]
DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate)Carbodiimide/AdditiveA cost-effective and efficient combination with a good safety profile.[14]

Protocol: Amino Acid Coupling

  • Dissolve Fmoc-3-Amino-5-methylsulfanylpentanoic acid (3-5 equivalents relative to resin loading) in DMF.

  • In a separate vial, dissolve the coupling reagent (e.g., HATU, 3-5 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA, 6-10 equivalents) in DMF.

  • Add the amino acid solution to the coupling reagent solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid mixture to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours. For potentially difficult couplings, an extended coupling time or a double coupling may be necessary.

  • After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.

3.4. Capping (Optional but Recommended)

To prevent the formation of deletion sequences, any unreacted amino groups on the resin can be "capped" by acetylation.

Protocol: Capping

  • Prepare a capping solution (e.g., a mixture of acetic anhydride, DIPEA, and DMF).

  • Add the capping solution to the resin and agitate for 15-30 minutes.

  • Drain the capping solution and wash the resin with DMF.

3.5. Chain Elongation

Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed.

Protocol: Cleavage and Deprotection

  • Wash the peptidyl-resin with dichloromethane (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). The scavengers in this cocktail are crucial to prevent side reactions with reactive side chains.

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.

  • Dry the crude peptide pellet under vacuum.

Liquid-Phase Peptide Synthesis (LPPS) as an Alternative

For larger-scale synthesis or for peptides that are difficult to synthesize via SPPS, liquid-phase peptide synthesis (LPPS) offers a viable alternative.[15][16] In LPPS, the peptide is synthesized in solution, with purification after each coupling step.[17] While more labor-intensive, this method allows for better control over the reaction and purification of intermediates.[16]

LPPS_Workflow Start Start with C-terminal AA (Ester protected) Coupling Couple Fmoc-protected AA (e.g., DIC/HOBt) Start->Coupling Purification1 Purification (Extraction/Crystallization) Coupling->Purification1 Deprotection Fmoc Deprotection (e.g., Piperidine) Purification1->Deprotection Purification2 Purification Deprotection->Purification2 Next_AA Couple Next Fmoc-AA Purification2->Next_AA Repeat Repeat Cycle Next_AA->Repeat Final_Deprotection Final Deprotection (Side chains and C-terminus) Next_AA->Final_Deprotection After final AA Final_Purification Final Purification (RP-HPLC) Final_Deprotection->Final_Purification

Sources

Application Notes and Protocols: 3-Amino-5-methylsulfanylpentanoic acid as a Novel Molecular Probe for Proteome Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A Novel Tool for Interrogating Protein Synthesis

In the dynamic landscape of cellular biology, the ability to monitor newly synthesized proteins is paramount to understanding cellular responses to various stimuli, disease progression, and the mechanism of action of therapeutic agents. Traditional methods often rely on radioactive isotopes like ³⁵S-methionine, which, while effective, present significant safety and disposal challenges.[1][2] The advent of bioorthogonal non-canonical amino acid tagging (BONCAT) and fluorescent non-canonical amino acid tagging (FUNCAT) has revolutionized the study of proteome dynamics by providing safer, more versatile alternatives.[3][4][5][6] These techniques utilize amino acid analogs that are incorporated into nascent polypeptide chains and can be subsequently labeled with reporter tags for visualization or affinity purification.[3][4]

This document introduces 3-Amino-5-methylsulfanylpentanoic acid (AMPA) , a novel molecular probe designed as a surrogate for the essential amino acid methionine. Methionine plays a critical role as the initiating amino acid in protein synthesis and is a key component of S-adenosylmethionine (SAM), the primary methyl group donor in numerous cellular reactions.[7][8][9] The structural similarity of AMPA to methionine, particularly the presence of the methylsulfanyl group, positions it as a promising candidate for metabolic incorporation into newly synthesized proteins. By introducing a subtle modification to the carbon backbone, AMPA can serve as a bio-orthogonal handle for subsequent detection, without the need for azide or alkyne moieties, offering a potentially less perturbing probe for cellular systems.

These application notes provide a comprehensive guide to the utilization of AMPA as a molecular probe for the analysis of proteome dynamics in various research contexts. We will detail its proposed mechanism of action, provide step-by-step protocols for its application in cell culture, and discuss various detection methodologies, including mass spectrometry and fluorescence microscopy.

Scientific Rationale and Proposed Mechanism of Action

The efficacy of AMPA as a molecular probe is predicated on its structural analogy to methionine. The cellular translational machinery, specifically the methionyl-tRNA synthetase, is hypothesized to recognize and charge AMPA to its corresponding tRNA, leading to its incorporation into newly synthesized proteins in place of methionine.

Below is a diagram illustrating the proposed metabolic incorporation of AMPA and its subsequent detection.

G cluster_0 Cellular Environment cluster_1 Protein Synthesis Machinery cluster_2 Downstream Detection AMPA_ext AMPA (extracellular) Transporter Amino Acid Transporter AMPA_ext->Transporter Uptake AMPA_int AMPA (intracellular) Transporter->AMPA_int MetRS Methionyl-tRNA Synthetase AMPA_int->MetRS AMPA_tRNA AMPA-tRNA_Met MetRS->AMPA_tRNA Charging tRNA_Met tRNA_Met tRNA_Met->MetRS Ribosome Ribosome AMPA_tRNA->Ribosome Nascent_Protein Nascent Protein (AMPA-labeled) Ribosome->Nascent_Protein Translation Detection Detection Method Nascent_Protein->Detection Fluorescence Fluorescence Microscopy Detection->Fluorescence e.g., specific antibody MassSpec Mass Spectrometry Detection->MassSpec e.g., peptide mass shift

Caption: Proposed workflow for AMPA metabolic labeling and detection.

Physicochemical Properties of AMPA vs. Methionine

PropertyMethionineThis compound (AMPA)
IUPAC Name 2-Amino-4-(methylsulfanyl)butanoic acidThis compound
Molecular Formula C₅H₁₁NO₂SC₆H₁₃NO₂S
Molecular Weight 149.21 g/mol 163.24 g/mol
Structure

(Hypothetical Structure)

Experimental Protocols

The following protocols are designed to be adaptable to a wide range of cell types and experimental goals. Optimization of incubation times and AMPA concentration is recommended for each specific cell line and experimental condition.

Protocol 1: Metabolic Labeling of Cultured Cells with AMPA

This protocol describes the basic steps for incorporating AMPA into the proteome of cultured mammalian cells.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Methionine-free medium

  • This compound (AMPA)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

Procedure:

  • Cell Seeding: Plate cells at a desired density and allow them to adhere and grow for 24 hours in complete medium.

  • Methionine Depletion (Optional but Recommended): To enhance the incorporation of AMPA, replace the complete medium with pre-warmed methionine-free medium.[4] Incubate the cells for 1-2 hours.

  • AMPA Labeling: Prepare a stock solution of AMPA in sterile water or PBS. Dilute the AMPA stock solution into fresh, pre-warmed methionine-free medium to the desired final concentration (e.g., 50-200 µM).

  • Remove the methionine-depletion medium and add the AMPA-containing medium to the cells.

  • Incubation: Incubate the cells for the desired labeling period (e.g., 1-24 hours), depending on the experimental question.

  • Cell Harvest: After incubation, wash the cells twice with ice-cold PBS to remove unincorporated AMPA.

  • Lyse the cells in an appropriate lysis buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The lysates are now ready for downstream analysis.

Protocol 2: Visualization of AMPA-labeled Proteins by Immunofluorescence

This protocol outlines a method for visualizing newly synthesized proteins containing AMPA using an antibody-based approach. This requires an antibody specific to AMPA-containing proteins.

Materials:

  • AMPA-labeled cells on coverslips (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody specific for AMPA-containing proteins

  • Fluorophore-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

Procedure:

  • Fixation: Fix the AMPA-labeled cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash the cells three times with PBS and block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the cells overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorophore-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash the cells three times with PBS and stain with DAPI for 5 minutes.

  • Mounting: Wash the cells twice with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.

G Start AMPA-labeled cells on coverslip Fixation Fix with 4% PFA Start->Fixation Permeabilization Permeabilize with 0.1% Triton X-100 Fixation->Permeabilization Blocking Block with 5% BSA Permeabilization->Blocking PrimaryAb Incubate with anti-AMPA primary antibody Blocking->PrimaryAb SecondaryAb Incubate with fluorescent secondary antibody PrimaryAb->SecondaryAb Staining Stain nuclei with DAPI SecondaryAb->Staining Mounting Mount on slide Staining->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: Workflow for immunofluorescence detection of AMPA-labeled proteins.

Protocol 3: Proteomic Analysis of AMPA-labeled Proteins by Mass Spectrometry

This protocol provides a general workflow for identifying and quantifying newly synthesized proteins containing AMPA using mass spectrometry-based proteomics.

Materials:

  • AMPA-labeled cell lysate (from Protocol 1)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • C18 solid-phase extraction (SPE) cartridges

  • Mass spectrometer (e.g., Orbitrap or Q-TOF)

Procedure:

  • Protein Denaturation and Reduction: Take a known amount of protein lysate (e.g., 100 µg) and denature it. Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

  • Alkylation: Alkylate the free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Proteolytic Digestion: Dilute the sample to reduce the denaturant concentration and add trypsin at a 1:50 (trypsin:protein) ratio. Incubate overnight at 37°C.

  • Peptide Desalting: Acidify the digest and desalt the peptides using a C18 SPE cartridge. Elute the peptides and dry them under vacuum.

  • LC-MS/MS Analysis: Reconstitute the peptides in an appropriate solvent and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][10][11]

  • Data Analysis: Search the acquired MS/MS data against a protein database, specifying a variable modification corresponding to the mass shift caused by the incorporation of AMPA in place of methionine.

Data Interpretation and Considerations

  • Incorporation Efficiency: The efficiency of AMPA incorporation may vary between cell types and experimental conditions. It is crucial to perform control experiments, such as a no-AMPA control and a competition assay with excess methionine, to validate the specific incorporation of the probe.

  • Antibody Specificity: For immunofluorescence-based detection, the specificity of the anti-AMPA antibody is critical. Thorough validation of the antibody is necessary to avoid off-target signals.

  • Mass Spectrometry Data Analysis: The mass difference between AMPA and methionine will result in a predictable mass shift in the peptide fragments. This mass shift needs to be accounted for during the database search.

Troubleshooting

IssuePossible CauseSolution
Low signal in immunofluorescence - Low incorporation of AMPA- Suboptimal antibody concentration- Inefficient permeabilization- Increase AMPA concentration or incubation time- Optimize antibody dilutions- Try a different permeabilization agent
High background in immunofluorescence - Non-specific antibody binding- Insufficient blocking- Increase blocking time or use a different blocking agent- Titrate the primary and secondary antibodies
Few AMPA-containing peptides identified by MS - Low incorporation of AMPA- Inefficient protein digestion- Optimize labeling conditions- Ensure complete denaturation and reduction before digestion

Conclusion

This compound presents a promising new avenue for the study of proteome dynamics. Its structural similarity to methionine suggests its potential for efficient metabolic incorporation, offering a valuable tool for researchers in cell biology, drug discovery, and beyond. The protocols provided herein serve as a starting point for the application of this novel probe, and with careful optimization, AMPA has the potential to become a staple in the molecular biologist's toolkit.

References

  • Wikipedia. (n.d.). Methionine. Retrieved from [Link]

  • García-García, A., et al. (2022). Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome. PLOS ONE, 17(8), e0272553. [Link]

  • Pascual-Carreras, E., et al. (2020). Bioorthogonal Non-canonical Amino Acid Tagging Combined With Flow Cytometry for Determination of Activity in Aquatic Microorganisms. Frontiers in Microbiology, 11, 1827. [Link]

  • Dieck, C. T., et al. (2012). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. Current Protocols in Cell Biology, 57(1), 7.11.1–7.11.20. [Link]

  • Gau, B. C., & Chen, Y. J. (2015). Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling. Journal of Medical and Biological Engineering, 35(3), 269–283. [Link]

  • Bonifacino, J. S. (2001). Metabolic labeling with amino acids. Current Protocols in Cell Biology, Chapter 7, Unit 7.1. [Link]

  • Hinz, F. I., et al. (2012). Non-canonical amino acid labeling in vivo to visualize and affinity purify newly synthesized proteins in larval zebrafish. PLOS ONE, 7(11), e49216. [Link]

  • Glenn, W. S., et al. (2017). Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Enables Time-Resolved Analysis of Protein Synthesis in Native Plant Tissue. Plant Physiology, 173(3), 1543–1553. [Link]

  • Aebersold, R., & Mann, M. (2010). Mass spectrometry–based proteomics in cell biology. The Journal of Cell Biology, 190(4), 491–500. [Link]

  • Khan Academy. (n.d.). Amino acid structure and classifications. Retrieved from [Link]

  • ResearchGate. (n.d.). Methionine metabolism. Overview of the methionine cycle and other.... Retrieved from [Link]

  • Tirrell, D. A., & Link, A. J. (2008). Defining the Translatome: Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT). Current Opinion in Chemical Biology, 12(5), 563–568. [Link]

  • Evans, C. R., & Cravatt, B. F. (2006). Chemical Tools for Temporally and Spatially Resolved Mass Spectrometry-Based Proteomics. Chemistry & Biology, 13(10), 1041–1051. [Link]

  • Beynon, R. J., & Pratt, J. M. (2005). Metabolic Labeling of Proteins for Proteomics. Molecular & Cellular Proteomics, 4(7), 857–872. [Link]

  • Broad Institute. (n.d.). Fundamentals of Biological Mass Spectrometry and Proteomics. Retrieved from [Link]

  • Metware Biotechnology. (n.d.). Methionine Metabolism: At the Crossroads of Methylation, Redox Balance, and Cellular Health. Retrieved from [Link]

  • Technology Networks. (2025, April 1). Essential Amino Acids: Chart, Abbreviations and Structure. Retrieved from [Link]

Sources

Application Note: A Robust HPLC-FLD Method for the Quantification of 3-Amino-5-methylsulfanylpentanoic Acid via Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the sensitive and reliable quantification of 3-Amino-5-methylsulfanylpentanoic acid. The inherent analytical challenges of this molecule, namely its high polarity and lack of a native chromophore, are overcome through a pre-column derivatization strategy. The primary amine of the analyte is reacted with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) to yield a highly fluorescent and stable derivative. Separation is achieved using a reversed-phase C18 column with a gradient elution profile, followed by fluorescence detection. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale, step-by-step protocols for derivatization and analysis, and a full summary of method validation parameters as per ICH guidelines.

Scientific Rationale and Methodological Principles

The analysis of small, polar molecules like this compound by reversed-phase HPLC is notoriously difficult. The molecule's zwitterionic nature at neutral pH and limited hydrophobicity lead to poor retention on traditional non-polar stationary phases. Furthermore, its aliphatic structure lacks a UV-absorbing chromophore or native fluorophore, precluding direct detection at trace levels with common HPLC detectors.

To address these challenges, this method employs a pre-column derivatization technique.[1] This approach involves chemically modifying the analyte before chromatographic separation to enhance its analytical properties.[2]

Choice of Derivatization Reagent: 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)

Several reagents are available for the derivatization of amino acids, including o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC).[2][3][4] However, we selected AQC for this method due to several key advantages:

  • Derivative Stability: AQC forms exceptionally stable urea derivatives with primary amines, ensuring reproducibility and allowing for batch processing or re-injection if necessary.[5][6]

  • High Quantum Yield: The resulting derivative is highly fluorescent, enabling excellent sensitivity with a standard fluorescence detector (FLD).

  • Clean Reaction: The reaction is rapid and produces minimal interfering by-products compared to other methods.[5]

The derivatization reaction adds a large, hydrophobic quinolyl moiety to the analyte. This fundamentally alters its physicochemical properties, making the derivative amenable to high-efficiency separation on a reversed-phase C18 column.

Experimental

Materials and Reagents
  • Analyte: this compound (Reference Standard, >98% purity)

  • Derivatization Reagent: 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) Reagent Kit (e.g., Waters AccQ•Tag™)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Type I, 18.2 MΩ·cm)

  • Buffers: Sodium Acetate Trihydrate (ACS Grade), Phosphoric Acid (ACS Grade)

  • Diluent: 0.1 M Hydrochloric Acid

Instrumentation
  • HPLC System: A quaternary HPLC system equipped with a degasser, autosampler with cooling capability (set to 10 °C), column oven, and fluorescence detector.

  • Fluorescence Detector (FLD): Wavelengths set to Excitation (λex) = 250 nm and Emission (λem) = 395 nm.

  • Data Acquisition: Chromatography Data System (CDS) software.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Column C18 Reversed-Phase, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 140 mM Sodium Acetate, pH 5.2 (adjusted with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
1.0
12.0
15.0
16.0
20.0
Flow Rate 1.0 mL/min
Column Temperature 37 °C
Injection Volume 10 µL
FLD Wavelengths λex: 250 nm, λem: 395 nm
Run Time 20 minutes

Protocols and Procedures

Preparation of Solutions
  • Mobile Phase A (140 mM Sodium Acetate, pH 5.2): Dissolve 19.05 g of sodium acetate trihydrate in 1 L of Type I water. Adjust the pH to 5.2 using dilute phosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10.0 mL of 0.1 M HCl. This stock is stable for one month when stored at 2-8 °C.[6]

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with 0.1 M HCl.

Pre-Column Derivatization Protocol

The following protocol should be performed for all standards, samples, and quality controls.

  • Aliquot: Transfer 10 µL of the standard or sample solution into a clean HPLC vial.

  • Buffer Addition: Add 70 µL of the borate buffer solution provided in the AQC reagent kit. Vortex briefly to mix.

  • Reagent Addition: Add 20 µL of the reconstituted AQC reagent.

  • Vortex: Immediately cap the vial and vortex thoroughly for 10-15 seconds.

  • Incubation: Heat the vial at 55 °C for 10 minutes in a heating block or water bath.

  • Cooling & Analysis: After incubation, the sample is ready for injection. The derivatized analyte is stable for up to 48 hours when stored in the autosampler at 10 °C.

Diagram: Derivatization and Analysis Workflow

G Figure 1: Overall Experimental Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization Protocol cluster_analysis HPLC Analysis Stock Prepare Stock Solution (1 mg/mL in 0.1 M HCl) Working Create Working Standards (Serial Dilution) Stock->Working Aliquot 1. Aliquot 10 µL of Standard or Sample Working->Aliquot Sample Prepare Sample Matrix Sample->Aliquot AddBuffer 2. Add 70 µL Borate Buffer Aliquot->AddBuffer AddAQC 3. Add 20 µL AQC Reagent AddBuffer->AddAQC Incubate 4. Vortex & Incubate (55°C for 10 min) AddAQC->Incubate HPLC Inject 10 µL onto C18 Column Incubate->HPLC Detect Fluorescence Detection (Ex: 250 nm, Em: 395 nm) HPLC->Detect Data Data Acquisition & Processing Detect->Data

Caption: Workflow from sample preparation to final data analysis.

Method Validation

To ensure the trustworthiness and reliability of the analytical method, a validation study was conducted based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7] A summary of the results is presented in Table 2.

Validation ParameterAcceptance CriteriaResult
Specificity No interference at analyte retention timePassed (No peaks in blank matrix)
Linearity (R²) R² ≥ 0.9950.9992
Range -0.1 - 100 µg/mL
Accuracy (% Recovery) 90.0 - 110.0%98.5% - 103.2%
Precision (% RSD)
Repeatability (n=6)≤ 2.0%1.3%
Intermediate Precision≤ 3.0%2.1%
Limit of Detection (LOD) S/N ≥ 30.03 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 100.1 µg/mL
Robustness Insensitive to minor changesPassed (Tested pH, Temp, Flow Rate)

Discussion of Validation Results: The method demonstrated excellent specificity, with the blank chromatogram showing no interfering peaks at the retention time of the derivatized analyte. The calibration curve was linear over a wide concentration range with a coefficient of determination (R²) of 0.9992. Accuracy was confirmed with spike-recovery experiments, yielding results well within the acceptable range of 90-110%. The low relative standard deviation (%RSD) for both repeatability and intermediate precision showcases the method's high precision. Finally, the method proved to be robust, with minor deliberate variations in chromatographic parameters (mobile phase pH ±0.2, column temperature ±2°C, flow rate ±5%) having no significant impact on the results.

Diagram: Method Development Logic

G Figure 2: Logical Flow of Method Development Analyte Analyte Properties: Polar, No Chromophore Challenge Analytical Challenge: Poor Retention & Detection Analyte->Challenge Strategy Chosen Strategy: Pre-Column Derivatization Challenge->Strategy Reagent Reagent Selection: AQC (for Stability & Sensitivity) Strategy->Reagent Separation Separation Mode: Reversed-Phase HPLC Strategy->Separation Detection Detection Method: Fluorescence (FLD) Reagent->Detection Optimization Method Optimization: (Gradient, pH, Temp) Separation->Optimization Detection->Optimization Validation Method Validation (ICH) Optimization->Validation

Caption: Decision-making process for method development.

Conclusion

The HPLC method detailed in this application note provides a selective, sensitive, and robust solution for the quantitative analysis of this compound. The use of pre-column derivatization with AQC successfully addresses the inherent analytical difficulties of the underivatized molecule, enabling its separation and detection with high performance. The method has been thoroughly validated according to ICH guidelines and is suitable for routine use in research, quality control, and drug development environments.

References

  • Todorova, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Available at: [Link]

  • Steed, R. (2010). Analysis of Amino Acids by HPLC. Agilent Technologies, Inc. Available at: [Link]

  • Barcarolo, R., et al. (2005). A comparative study of several HPLC methods for determining free amino acid profiles in honey. ResearchGate. Available at: [Link]

  • Kim, H. Y., et al. (2020). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. PMC, NIH. Available at: [Link]

  • Loukou, Z., & Zotou, A. (2003). Optimal Conditions for the Direct RP-HPLC Determination of Underivatized Amino Acids with Online Multiple Detection. PubMed. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. Available at: [Link]

  • Jiang, X., et al. (2023). Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. Available at: [Link]

  • PubChem. (3S)-5-amino-3-methylpentanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. Chiral separations of amino acids.
  • Chebanov, V. (2019). Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. Chemistry of Heterocyclic Compounds.
  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. MDPI. Available at: [Link]

  • Egeth, M. I., & Zipp, G. L. (1984). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. PubMed. Available at: [Link]

  • Öztepe, T., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESIS. Available at: [Link]

  • Shimadzu. Analytical Methods for Amino Acids. Available at: [Link]

  • Agilent Technologies. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Available at: [Link]

  • Ilisz, I., et al. (2008). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. ResearchGate. Available at: [Link]

  • ResearchGate. (2015). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. Available at: [Link]

  • PubChem. 3-Amino-5-methylphenol. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Note: Quantitative Analysis of 3-Amino-5-methylsulfanylpentanoic acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantification of 3-Amino-5-methylsulfanylpentanoic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol details a straightforward protein precipitation extraction procedure and a rapid chromatographic separation. The method is designed to meet the rigorous standards of bioanalytical method validation, making it suitable for pharmacokinetic and metabolic studies in drug development and clinical research.

Introduction

This compound is a novel, sulfur-containing amino acid analog with potential significance in metabolic pathways and as a biomarker for disease. Its structural similarity to endogenous amino acids necessitates a highly selective and sensitive analytical method to differentiate and accurately quantify it in complex biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an ideal analytical tool for this purpose, offering superior selectivity and sensitivity.[1][2] This is particularly crucial as direct analysis of amino acids can be challenging due to their polar nature and potential for matrix effects.[3]

This document provides a comprehensive protocol for the analysis of this compound, developed in accordance with international bioanalytical method validation guidelines.[4][5]

Analyte Properties (Hypothetical)

For the purpose of this application note, the following properties for this compound are assumed based on its chemical structure:

  • Molecular Formula: C₆H₁₃NO₂S

  • Molecular Weight: 163.24 g/mol

  • Structure:

Experimental

Materials and Reagents
  • This compound reference standard (hypothetical)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-¹³C₆,¹⁵N (hypothetical)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human plasma (K₂EDTA)

Sample Preparation

The following protocol outlines a simple and effective protein precipitation method for the extraction of the analyte from human plasma.

Protocol: Plasma Protein Precipitation

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • To each tube, add 50 µL of plasma sample.

  • Add 10 µL of the internal standard working solution (to all tubes except blanks).

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.

  • Vortex each tube for 30 seconds.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL into the LC-MS/MS system.

Rationale for Experimental Choices:

  • Protein Precipitation: This method is chosen for its simplicity, speed, and ability to remove the majority of proteinaceous matrix components. Acetonitrile is a common and effective solvent for this purpose.

  • Acidification: The addition of formic acid aids in protein precipitation and ensures the analyte is in its protonated form, which is optimal for positive ion electrospray ionization.

  • Internal Standard: A stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in extraction efficiency and instrument response, thereby ensuring high accuracy and precision.[3]

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: LC Parameters

ParameterCondition
HPLC SystemStandard HPLC or UHPLC system
ColumnReversed-Phase C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program
Time (min)%B
0.02
0.52
3.095
4.095
4.12
5.02

Table 2: MS/MS Parameters

ParameterSetting
Mass SpectrometerTriple Quadrupole
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature550°C
Capillary Voltage3500 V
Dwell Time100 ms
MRM Transitions
AnalyteQ1 (m/z) -> Q3 (m/z)
This compound164.1 -> 118.1 (Quantifier), 164.1 -> 74.1 (Qualifier)
SIL-IS171.1 -> 125.1

(Note: MRM transitions are hypothetical and would require experimental optimization.)

Rationale for Experimental Choices:

  • Reversed-Phase Chromatography: A C18 column is a versatile choice for separating small polar molecules like amino acids, particularly when using an acidic mobile phase to improve retention.[3]

  • Gradient Elution: A gradient from a weak to a strong organic mobile phase allows for the effective elution of the analyte of interest while separating it from other matrix components.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules like amino acids, minimizing in-source fragmentation.

  • Multiple Reaction Monitoring (MRM): MRM provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and internal standard.

Method Validation

The bioanalytical method should be validated according to the principles outlined in the FDA and EMA guidelines.[4][5][6] The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to distinguish the analyte from other components in the matrix.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter in a series of measurements.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Table 3: Acceptance Criteria for Method Validation (based on EMA/FDA Guidelines)

ParameterAcceptance Criteria
AccuracyWithin ±15% of the nominal concentration (±20% at LLOQ)[6]
Precision (CV%)≤15% (≤20% at LLOQ)[6]
SelectivityNo significant interference at the retention time of the analyte and IS in at least 6 different blank matrices.
Calibration CurveCorrelation coefficient (r²) ≥ 0.99

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection lc Chromatographic Separation (Reversed-Phase C18) injection->lc ms Mass Spectrometric Detection (ESI+, MRM) lc->ms integration Peak Integration ms->integration quant Quantification integration->quant

Caption: Workflow for the LC-MS/MS analysis of this compound.

Bioanalytical Method Validation Logic

G cluster_validation Core Validation Parameters cluster_criteria Acceptance Criteria cluster_result Outcome Selectivity Selectivity Criteria Meets FDA/EMA Guidelines Selectivity->Criteria Accuracy Accuracy Accuracy->Criteria Precision Precision Precision->Criteria LLOQ LLOQ LLOQ->Criteria Calibration Calibration Curve Calibration->Criteria MatrixEffect Matrix Effect MatrixEffect->Criteria Stability Stability Stability->Criteria Validated Validated Method Criteria->Validated

Caption: Logical flow of bioanalytical method validation.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantitative analysis of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in clinical and pharmaceutical research. The validation of this method according to established regulatory guidelines ensures the generation of high-quality, reproducible data.

References

  • National Institutes of Health (NIH). (2023, April 15). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Retrieved from [Link]

  • BioAgilytix. Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Retrieved from [Link]

  • Baitai Paike Biotechnology Co., Ltd. LC-MS Amino Acid Analysis. Retrieved from [Link]

  • Advion, Inc. LC/MS DETERMINATION OF AMINO ACIDS USING COMPACT MASS SPECTROMETRY. Retrieved from [Link]

  • SCIEX. Rapid LC-MS/MS Analysis of Free Amino Acids. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022, May 24). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

Sources

Application Notes and Protocols for Fluorescent Labeling of 3-Amino-5-methylsulfanylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Shedding Light on a Key Biomarker of Oxidative Stress

3-Amino-5-methylsulfanylpentanoic acid, more commonly known as methionine sulfoxide, is a significant biomarker of oxidative stress. The oxidation of methionine residues in proteins can impair their function and has been implicated in a range of age-related and neurodegenerative diseases. The ability to fluorescently label and trace this small molecule is, therefore, of paramount importance in cellular biology, drug discovery, and diagnostics. This guide provides a comprehensive set of protocols for the efficient fluorescent labeling of this compound, enabling researchers to visualize and quantify this critical analyte in various biological contexts.

The protocols herein are designed to be robust and adaptable, offering two distinct, yet equally effective, labeling strategies utilizing N-hydroxysuccinimide (NHS) ester and dansyl chloride chemistries. We will delve into the rationale behind each step, from reagent selection to the final purification of the fluorescently-tagged molecule.

I. Foundational Principles of Amine-Reactive Fluorescent Labeling

The primary amino group of this compound serves as the reactive handle for covalent modification with a fluorescent dye. The nucleophilicity of this amine is highly dependent on the pH of the reaction medium. For efficient labeling, the amine must be in its deprotonated, nucleophilic state. Given the pKa of the α-amino group of methionine sulfoxide is approximately 9.11[1], maintaining a reaction pH between 8.0 and 9.5 is critical to ensure a significant population of reactive amine groups.

Two of the most common and reliable classes of amine-reactive fluorescent reagents are:

  • N-hydroxysuccinimide (NHS) Esters: These reagents react with primary amines to form stable amide bonds. Fluorescein isothiocyanate (FITC), a widely used green-emitting fluorophore, is often supplied as an NHS ester for bioconjugation.

  • Sulfonyl Chlorides: Dansyl chloride is a classic example, reacting with primary and secondary amines to yield stable sulfonamide adducts that exhibit blue fluorescence.

The choice between these reagents will depend on the specific experimental requirements, including the desired spectral properties of the fluorophore and the downstream application.

II. Materials and Reagents

Core Components:
  • This compound (Methionine sulfoxide) (Molar Mass: 165.21 g/mol )

  • Fluorescent Labeling Reagent:

    • Fluorescein isothiocyanate (FITC), Isomer I

    • Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Sodium Bicarbonate (NaHCO₃)

  • Sodium Carbonate (Na₂CO₃)

  • Hydrochloric Acid (HCl)

  • Trifluoroacetic Acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Nitrogen gas supply

Equipment:
  • Analytical balance

  • pH meter

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Microcentrifuge

  • Reaction vials (amber or covered in foil)

  • High-Performance Liquid Chromatography (HPLC) system with:

    • C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)

    • UV-Vis or Diode Array Detector (DAD)

    • Fluorescence detector

  • Rotary evaporator (optional)

  • Lyophilizer (optional)

III. Experimental Protocols

A. Protocol 1: Labeling with Fluorescein Isothiocyanate (FITC)

This protocol outlines the conjugation of FITC to the primary amine of this compound.

1. Reagent Preparation:

  • 100 mM Sodium Bicarbonate Buffer (pH 9.0): Dissolve 0.84 g of sodium bicarbonate in 90 mL of deionized water. Adjust the pH to 9.0 using 1 M sodium hydroxide. Bring the final volume to 100 mL.

  • 10 mg/mL this compound Stock Solution: Dissolve 10 mg of this compound in 1 mL of the 100 mM sodium bicarbonate buffer (pH 9.0). This corresponds to a concentration of approximately 60.5 mM.

  • 10 mg/mL FITC Stock Solution: Immediately before use, dissolve 10 mg of FITC in 1 mL of anhydrous DMF or DMSO. Protect this solution from light.[2]

2. Labeling Reaction:

  • In a microcentrifuge tube, combine 100 µL of the this compound solution with a 1.5 to 3-fold molar excess of the FITC solution.[3] For a 1.5 molar excess, this would be approximately 24 µL of the FITC solution.

  • Vortex the reaction mixture gently and incubate for 2-4 hours at room temperature in the dark.[3][4]

3. Reaction Quenching (Optional):

  • To quench any unreacted FITC, 10 µL of a 1.5 M hydroxylamine solution (pH 8.5) can be added and incubated for 1 hour at room temperature.[5]

B. Protocol 2: Labeling with Dansyl Chloride

This protocol details the labeling of this compound with dansyl chloride.

1. Reagent Preparation:

  • 100 mM Sodium Carbonate Buffer (pH 9.8): Prepare a solution of 100 mM sodium carbonate and adjust the pH to 9.8 with 1 M hydrochloric acid.

  • 10 mg/mL this compound Stock Solution: Dissolve 10 mg of this compound in 1 mL of the 100 mM sodium carbonate buffer (pH 9.8).

  • 5 mg/mL Dansyl Chloride Stock Solution: Immediately before use, dissolve 5 mg of dansyl chloride in 1 mL of anhydrous acetonitrile.

2. Labeling Reaction:

  • In a microcentrifuge tube, add 100 µL of the this compound solution.

  • Add a 2 to 3-fold molar excess of the dansyl chloride solution. For a 2-fold molar excess, this would be approximately 73 µL of the dansyl chloride solution.

  • Vortex the mixture and incubate at 60°C for 30-60 minutes in the dark.[6]

3. Reaction Quenching:

  • To consume excess dansyl chloride, add 20 µL of a 2% (v/v) solution of formic acid or a primary amine like methylamine. Vortex and let it stand for 10 minutes at room temperature.

IV. Purification of the Fluorescently Labeled Product by RP-HPLC

Purification is a critical step to remove unreacted dye and starting material, ensuring a high-purity fluorescent probe for downstream applications.[7]

1. HPLC System Preparation:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min until a stable baseline is achieved.

2. Sample Preparation and Injection:

  • Prior to injection, centrifuge the reaction mixture at high speed for 10 minutes to pellet any precipitate.

  • Inject 20-50 µL of the supernatant onto the HPLC system.

3. Chromatographic Separation:

  • A gradient elution is recommended to effectively separate the polar unreacted this compound, the more hydrophobic labeled product, and the highly hydrophobic free dye.

  • Suggested Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B (linear gradient)

    • 25-30 min: 60% to 95% B (linear gradient)

    • 30-35 min: Hold at 95% B

    • 35-40 min: 95% to 5% B (linear gradient)

    • 40-45 min: Hold at 5% B (re-equilibration)

4. Detection and Fraction Collection:

  • Monitor the elution profile using both a UV-Vis detector (at the absorbance maximum of the dye) and a fluorescence detector (at the excitation and emission maxima of the dye).

  • The expected elution order is: this compound -> Fluorescently labeled product -> Free fluorescent dye.

  • Collect the fraction corresponding to the fluorescently labeled product.

5. Post-Purification Processing:

  • The collected fraction can be concentrated using a rotary evaporator or lyophilized to obtain the purified product as a solid.

  • Store the purified product at -20°C, protected from light.

V. Visualization of Key Processes

Labeling_Workflow cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification A Prepare Alkaline Buffer (pH 8.0-9.5) B Dissolve 3-Amino-5- methylsulfanylpentanoic Acid A->B D Mix Reactants (Molar Excess of Dye) B->D C Dissolve Fluorescent Dye (FITC or Dansyl Chloride) in DMF/DMSO C->D E Incubate in the Dark (Room Temp or 60°C) D->E F Inject Reaction Mixture onto RP-HPLC E->F G Gradient Elution (Water/Acetonitrile with TFA) F->G H Collect Fluorescently Labeled Product G->H I Pure Labeled Product H->I

Caption: Workflow for the fluorescent labeling of this compound.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-5-methylsulfanylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-5-methylsulfanylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important methionine analog. Drawing upon established principles of organic synthesis and field-proven insights, this document provides a structured approach to troubleshooting, ensuring scientific integrity and maximizing the success of your experiments.

Introduction to the Synthetic Pathway

The synthesis of this compound, a non-proteinogenic amino acid with potential applications in drug development, typically proceeds through a multi-step sequence. A common and logical synthetic route involves a Michael addition of methyl mercaptan to an appropriate α,β-unsaturated carbonyl compound, followed by the introduction of the amino group at the β-position, and subsequent hydrolysis to yield the final carboxylic acid.

This guide will focus on a plausible and widely applicable synthetic strategy, as illustrated below, and address the potential side reactions at each key stage.

Synthetic_Pathway α,β-Unsaturated Ester α,β-Unsaturated Ester Intermediate_Thioether Thioether Intermediate α,β-Unsaturated Ester->Intermediate_Thioether Thiol-Michael Addition Methyl Mercaptan Methyl Mercaptan Methyl Mercaptan->Intermediate_Thioether β-Amino Thioether Ester β-Amino Thioether Ester/Nitrile Intermediate_Thioether->β-Amino Thioether Ester Aza-Michael Addition Ammonia Ammonia Ammonia->β-Amino Thioether Ester Final_Product This compound β-Amino Thioether Ester->Final_Product Hydrolysis

Caption: A plausible synthetic route to this compound.

Troubleshooting Guide: Question & Answer Format

This section directly addresses specific issues you may encounter during your synthesis.

Part 1: Thiol-Michael Addition of Methyl Mercaptan

Question 1: My reaction mixture shows multiple products after the addition of methyl mercaptan, and the desired mono-adduct is not the major product. What is happening?

Answer: A common side reaction in the thiol-Michael addition is the formation of a double-addition product, where a second molecule of the α,β-unsaturated ester reacts with the initial product.[1] This is particularly prevalent if the initial Michael adduct can act as a nucleophile.[1]

Causality: The initial Michael addition product, a β-thioether ester, can potentially undergo a second Michael addition if it still possesses a reactive site. However, in the case of simple acrylic esters, the primary issue is often the formation of a bis-adduct where two molecules of the ester react with one molecule of a dithiol (if used) or other complex side reactions. With methyl mercaptan, the more likely scenario is the formation of byproducts due to the high reactivity of the thiol.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a slight excess of the α,β-unsaturated ester (e.g., 1.1 equivalents) relative to methyl mercaptan to ensure the complete consumption of the thiol, which can be difficult to handle and remove.

  • Slow Addition: Add the methyl mercaptan slowly to the reaction mixture containing the ester and a base catalyst. This maintains a low concentration of the thiolate anion, disfavoring the double addition.

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to increase selectivity and minimize side reactions.

  • Choice of Base: Use a mild, non-nucleophilic base such as triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in catalytic amounts. Stronger bases can promote unwanted side reactions.

Analytical Verification:

  • TLC Analysis: Monitor the reaction progress by thin-layer chromatography (TLC) to observe the formation of the desired product and any byproducts.

  • NMR Spectroscopy: Characterize the crude product by ¹H NMR to identify the signals corresponding to the desired mono-adduct and any potential double-addition products. The integration of the signals will provide the relative ratios of the products.

  • Mass Spectrometry: Use LC-MS or GC-MS to identify the molecular weights of the components in the reaction mixture, confirming the presence of the desired product and any higher molecular weight byproducts.

Question 2: The yield of my thiol-Michael addition is consistently low, and I notice a significant amount of a white solid precipitating from the reaction mixture.

Answer: This issue is likely due to the oxidation of methyl mercaptan to dimethyl disulfide, especially if the reaction is exposed to air for extended periods. Thiols are susceptible to oxidation, and this side reaction consumes the starting material and reduces the overall yield.[2]

Causality: The thiolate anion, which is the active nucleophile in the Michael addition, is readily oxidized by atmospheric oxygen to form a disulfide bond.

Troubleshooting Protocol:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize exposure to oxygen.

  • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by the freeze-pump-thaw method.

  • Fresh Reagents: Use freshly distilled or purchased methyl mercaptan to ensure high purity and minimize the presence of pre-existing disulfide.

  • Reducing Agents: In some cases, the addition of a small amount of a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), can help to prevent disulfide formation.[2]

Part 2: Aza-Michael Addition of Ammonia

Question 3: After the addition of ammonia to my thioether intermediate, I observe a complex mixture of products and a significant amount of polymeric material.

Answer: The aza-Michael addition of ammonia to an α,β-unsaturated ester can be complicated by double addition and polymerization.[3] The initial product of mono-addition can act as a nucleophile and react with another molecule of the starting material, leading to oligomers and polymers.[3]

Causality: The primary amine formed after the initial addition of ammonia is often more nucleophilic than ammonia itself, leading to a rapid second addition.

Troubleshooting Protocol:

  • Use a Large Excess of Ammonia: Employ a large excess of ammonia (e.g., as a saturated solution in an organic solvent or as liquid ammonia at low temperatures) to favor the reaction of the starting material with ammonia over the secondary reaction with the product.

  • Ammonium Salt as Ammonia Source: Use an ammonium salt, such as ammonium chloride, in the presence of a non-nucleophilic base. This provides a controlled, low concentration of free ammonia.

  • Protecting Group Strategy: Consider using a protected form of ammonia, such as an N-protected amine, followed by a deprotection step. This adds steps to the synthesis but can significantly improve selectivity.

  • Reaction Conditions: Run the reaction at low temperatures to control the rate and improve selectivity.

Aza_Michael_Side_Reactions Thioether_Ester Thioether Ester Mono_Adduct Desired Mono-Adduct Thioether_Ester->Mono_Adduct Aza-Michael Addition Di_Adduct Double Addition Product Thioether_Ester->Di_Adduct Ammonia Ammonia Ammonia->Mono_Adduct Mono_Adduct->Di_Adduct Further Reaction Polymer Polymerization Di_Adduct->Polymer

Caption: Side reactions in the aza-Michael addition of ammonia.

Part 3: Hydrolysis of the Ester/Nitrile Precursor

Question 4: My final hydrolysis step is very slow, and even after prolonged heating, I still have a significant amount of the starting ester/nitrile.

Answer: The hydrolysis of esters or nitriles can be sterically hindered, especially with substitution at the α- or β-positions. Incomplete hydrolysis is a common issue.[4][5]

Causality: The approach of the hydroxide ion or water to the carbonyl or cyano group can be impeded by bulky neighboring groups.

Troubleshooting Protocol:

  • Harsher Conditions: Increase the reaction temperature and/or the concentration of the acid or base. For base-catalyzed hydrolysis, consider using a stronger base like potassium hydroxide.

  • Co-solvents: Use a co-solvent such as ethanol or dioxane to increase the solubility of the organic substrate in the aqueous medium.

  • Microwave Irradiation: Microwave-assisted hydrolysis can often significantly reduce reaction times and improve yields.

  • Alternative Hydrolysis Methods: For nitriles, consider alternative methods such as reaction with hydrogen peroxide under basic conditions.

Question 5: During the acidic hydrolysis of my nitrile precursor, I am getting a significant amount of an amide byproduct.

Answer: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[5] If the reaction is not allowed to go to completion, the amide can be isolated as a major byproduct.

Causality: The hydrolysis of the amide to the carboxylic acid is often the slower step in the sequence.

Troubleshooting Protocol:

  • Prolonged Reaction Time: Increase the reaction time to ensure the complete conversion of the amide intermediate.

  • Increased Acid Concentration: Use a more concentrated acid to accelerate the hydrolysis of the amide.

  • Higher Temperature: Increase the reaction temperature to drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the Michael addition?

A1: Acrylate esters, such as methyl or ethyl acrylate, are common and effective Michael acceptors for this type of synthesis due to their commercial availability and reactivity.[6]

Q2: How can I purify the final this compound?

A2: Amino acids can often be purified by ion-exchange chromatography.[7] Recrystallization from a suitable solvent system (e.g., water/ethanol) is also a common method. The progress of purification can be monitored by TLC or HPLC.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes. Methyl mercaptan is a volatile, flammable, and toxic gas with an extremely unpleasant odor. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Reactions involving ammonia should also be conducted in a fume hood. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Q4: Can I use a different thiol in the Michael addition?

A4: Yes, the Michael addition is a versatile reaction that can be performed with a variety of thiols.[6] However, the reaction conditions may need to be optimized for different thiols due to variations in their reactivity and steric bulk.

Q5: What analytical techniques are best for characterizing the final product?

A5: A combination of techniques is recommended for full characterization. ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule. High-resolution mass spectrometry (HRMS) will provide an accurate molecular weight. For determining enantiomeric purity, chiral HPLC or derivatization with a chiral agent followed by NMR or GC analysis can be used. Amino acid analysis can also be employed to confirm the identity and purity of the final product.[8][9][10]

Quantitative Data Summary

Side Reaction/Issue Probable Cause Troubleshooting Strategy Expected Improvement in Yield/Purity
Double Michael Addition (Thiol)High thiolate concentration, reactive intermediateSlow addition of thiol, controlled stoichiometry, lower temperatureSignificant increase in mono-adduct selectivity
Disulfide FormationOxidation of thiol by airInert atmosphere, degassed solventsPreservation of starting material, higher yield
Polymerization (Aza-Michael)High nucleophilicity of the primary amine productLarge excess of ammonia, low temperatureReduction in polymeric byproducts, cleaner reaction
Incomplete HydrolysisSteric hindrance, mild conditionsHarsher conditions (temp, conc.), co-solvents, microwaveDrive reaction to completion, higher yield of acid
Amide Byproduct (Nitrile Hydrolysis)Incomplete reactionProlonged reaction time, increased acid concentration/tempConversion of amide to desired carboxylic acid

References

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  • Investigation of Novel Thiol "Click" Reactions - The Aquila Digital Community. Available at: [Link]

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  • The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. (2023-05-24). Available at: [Link]

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  • Hydrolysis of nitriles with aqueous acid to give carboxylic acids - Master Organic Chemistry. Available at: [Link]

  • Analytical Methods for Amino Acids - Shimadzu. Available at: [Link]

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  • Analytical methods for amino acid determination in organisms - PubMed. (2020-08-28). Available at: [Link]

  • Review: Determination of Amino Acids by Different Methods - ResearchGate. Available at: [Link]

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  • CHAPTER 10: Nucleophilic Addition to α,β-Unsaturated Carbonyl Compounds - Books. (2022-06-15). Available at: [Link]

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Technical Support Center: Synthesis of 3-Amino-5-methylsulfanylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-5-methylsulfanylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important amino acid analogue. As a key intermediate in various pharmaceutical syntheses, ensuring its purity is paramount.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to support your experimental success.

Troubleshooting Guide: Navigating Synthesis and Purification Challenges

This section addresses specific issues that may arise during the synthesis of this compound, which is often prepared via a Michael addition of methanethiol to a suitable α,β-unsaturated precursor.

Question 1: Low yield of the desired this compound is observed after the initial reaction. What are the potential causes and solutions?

Answer:

Low product yield can stem from several factors related to the Michael addition reaction conditions.[2]

  • Incomplete Reaction: The reaction may not have gone to completion. This can be verified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis of the crude reaction mixture.[3]

    • Solution: Extend the reaction time or slightly increase the reaction temperature. However, be cautious as excessive heat can promote side reactions.

  • Suboptimal pH: The conjugate addition of thiols to α,β-unsaturated carbonyl compounds is often pH-sensitive. A slightly basic medium is typically required to facilitate the formation of the thiolate anion, which is the active nucleophile.[4]

    • Solution: Carefully control the pH of the reaction mixture. The use of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is recommended. The optimal pH should be determined empirically, but a good starting point is in the range of 8-10.

  • Reversibility of the Michael Addition: Under certain conditions, the Michael addition can be reversible.

    • Solution: Ensure that the subsequent work-up conditions are not overly harsh (e.g., prolonged exposure to strong acids or bases at high temperatures) which could favor the retro-Michael reaction.

Question 2: My final product is an oil and will not crystallize, even though it appears as a single spot on TLC. How can I induce crystallization?

Answer:

The inability of an amino acid derivative to crystallize, despite appearing pure by TLC, is a common issue. This is often due to the presence of minor impurities that inhibit the formation of a crystal lattice or because the compound is hygroscopic.[5]

  • Residual Solvents: Trace amounts of reaction or work-up solvents can prevent crystallization.

    • Solution: Ensure the product is thoroughly dried under high vacuum. If the product is an oil, co-evaporation with a solvent in which the product is soluble but the residual solvent is also volatile (e.g., toluene or dichloromethane) can be effective.

  • Presence of Non-UV Active Impurities: TLC with UV detection will not reveal impurities that do not possess a chromophore.[5]

    • Solution: Stain the TLC plate with a general stain such as potassium permanganate or ninhydrin to visualize a broader range of compounds. HPLC with a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) can also be employed for a more accurate purity assessment.[6]

  • Incorrect pH: Amino acids are zwitterionic and their solubility is highly dependent on pH.

    • Solution: Dissolve the oily product in a minimal amount of acidic or basic solution and then carefully adjust the pH to the isoelectric point (pI) of this compound. This often induces precipitation or crystallization. The exact pI will need to be calculated or determined experimentally, but for a simple amino acid, it will be near neutral pH.

  • Recrystallization Solvent System: The choice of solvent is critical for successful recrystallization.

    • Solution: Experiment with different solvent systems. A good starting point for amino acids is often a mixture of a polar solvent in which the compound is soluble (e.g., water, ethanol, methanol) and a less polar solvent in which it is less soluble (e.g., isopropanol, acetone, diethyl ether).[7]

Question 3: I am observing a significant amount of a side-product with a similar mass to my desired product. What could this be and how can I minimize its formation?

Answer:

A common side-product in the Michael addition of a thiol to an α,β-unsaturated carbonyl compound is the product of a double addition, especially if an excess of the thiol is used.

  • 1,4-Addition Followed by a Second Addition: If the Michael acceptor has more than one electrophilic site, or if the initial product can react further, a double addition product can form.

    • Solution: Carefully control the stoichiometry of the reactants. Use of a slight excess (1.1-1.2 equivalents) of the Michael acceptor relative to methanethiol can help to minimize the formation of the double addition product. Running the reaction at a lower temperature may also improve selectivity.

Question 4: My product shows evidence of racemization. What are the likely causes and how can I prevent this?

Answer:

Racemization in amino acid synthesis is a significant concern, particularly when a specific stereoisomer is desired.[8]

  • Harsh pH and High Temperatures: Exposure to strong acids or bases, especially at elevated temperatures, can lead to racemization of the chiral center at the α- or β-carbon.[9][10]

    • Solution: Employ mild reaction and work-up conditions. Avoid prolonged heating and the use of strong, non-nucleophilic bases where possible. If a basic or acidic work-up is necessary, perform it at low temperatures and for the shortest possible duration.

  • Formation of an Oxazolone Intermediate: If the carboxylic acid is activated (e.g., for a subsequent coupling reaction), an oxazolone intermediate can form, which is prone to racemization.[9]

    • Solution: This is more of a concern in peptide synthesis. For the synthesis of the free amino acid, if protection and deprotection steps are involved, choose protecting groups that can be removed under mild conditions that do not promote racemization.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common and efficient method is the Michael addition of methanethiol to an α,β-unsaturated precursor, such as a derivative of glutamic acid or a related five-carbon backbone with appropriate functionalization for the addition and subsequent conversion to the amino acid. This approach is analogous to the industrial synthesis of methionine.[11]

Q2: What are the most effective methods for purifying crude this compound?

A2: The most common and effective purification methods for amino acids are:

  • Recrystallization: This is often the first method of choice for solid products. Finding the right solvent system is key.[7]

  • Ion-Exchange Chromatography: This technique is highly effective for separating amino acids from non-ionic impurities or other charged molecules.[6]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For high purity requirements, preparative RP-HPLC can be used.

Q3: Which analytical techniques are best suited for assessing the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Coupled with UV, MS, or CAD detectors, HPLC is the primary method for quantifying purity and identifying impurities.[3][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for structural confirmation and can also be used to detect and quantify impurities if they are present in sufficient concentration.

  • Mass Spectrometry (MS): Provides accurate molecular weight determination of the product and any impurities.[12]

  • Chiral Chromatography: If the stereochemical purity is critical, chiral HPLC or GC is necessary to determine the enantiomeric excess.[6]

Q4: How can I remove unreacted starting materials from my final product?

A4: The method for removing unreacted starting materials will depend on their chemical properties relative to the product.

  • Extraction: If the starting materials have different solubility properties or pKa values, a liquid-liquid extraction during the work-up can be effective.

  • Chromatography: Column chromatography (either normal phase, reverse phase, or ion-exchange) is a very effective method for separating the product from starting materials.

  • Recrystallization: If the starting materials are significantly more or less soluble than the product in a particular solvent system, recrystallization can be an effective purification method.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of this compound
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a hot solvent in which it is expected to be soluble (e.g., water, ethanol).

  • Induce Precipitation: To the hot solution, add a solvent in which the product is expected to be insoluble (an anti-solvent, e.g., isopropanol, acetone) dropwise until the solution becomes cloudy.

  • Redissolve: Add a few more drops of the hot solvent until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod or place the solution in a refrigerator or freezer.

  • Scale-up: Once a suitable solvent system is identified, repeat the process on a larger scale.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under high vacuum.

Protocol 2: Ion-Exchange Chromatography for Purification
  • Resin Selection: Choose a suitable ion-exchange resin. For an amino acid, a strong cation exchange resin (e.g., Dowex 50W) is often a good choice.

  • Column Packing: Prepare a slurry of the resin in a suitable buffer (e.g., a dilute acid like 0.1 M HCl) and pack it into a chromatography column.

  • Equilibration: Wash the packed column with several column volumes of the starting buffer.

  • Sample Loading: Dissolve the crude product in the starting buffer and load it onto the column.

  • Washing: Wash the column with the starting buffer to elute any non-binding impurities.

  • Elution: Elute the bound product using a gradient of increasing ionic strength or by changing the pH. For a cation exchange resin, elution can be achieved with a basic solution (e.g., a dilute ammonium hydroxide solution).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.

  • Product Isolation: Combine the pure fractions and isolate the product by removing the solvent, often after neutralization and desalting.

Data Presentation

Impurity TypePotential SourceRecommended Analytical MethodMitigation Strategy
Unreacted Starting MaterialsIncomplete reactionHPLC, TLC, NMROptimize reaction conditions (time, temp.), adjust stoichiometry
Double Addition ProductExcess nucleophileHPLC-MS, NMRControl stoichiometry, lower reaction temperature
Oxidation of SulfideExposure to air/oxidantsHPLC-MS, NMRPerform reaction under inert atmosphere, use fresh reagents
Racemized ProductHarsh pH, high temperatureChiral HPLC/GCUse mild reaction and work-up conditions

Visualizations

Synthesis and Impurity Formation Workflow

cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurity Formation A α,β-Unsaturated Precursor D Michael Addition A->D B Methanethiol B->D C Base Catalyst C->D E Crude this compound D->E G Double Addition Product I Racemized Product E->I Epimerization K Oxidized Sulfide (Sulfoxide/Sulfone) E->K Oxidation F Excess Methanethiol F->G Side Reaction H Harsh Conditions (pH, Temp) H->I J Oxidizing Agents J->K

Caption: Synthetic pathway and common impurity formation routes.

General Purification Workflow

A Crude Product B Recrystallization A->B Initial Purification C Ion-Exchange Chromatography B->C If impurities persist E Pure 3-Amino-5- methylsulfanylpentanoic Acid B->E D Preparative HPLC C->D For high purity C->E D->E F Purity Analysis (HPLC, NMR, MS) E->F Final QC

Caption: A general workflow for the purification of the target compound.

References

  • Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 133-137. Available at: [Link]

  • Reddy, B. V. S., et al. (2008). Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid. U.S.
  • García-García, P., et al. (2024). Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis. Green Chemistry, 26(5), 2736-2752. Available at: [Link]

  • Inoue, Y., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2841. Available at: [Link]

  • Movassagh, B., & Shaygan, P. (2006). Michael addition of thiols to α,β-unsaturated carbonyl compounds under solvent-free conditions. Arkivoc, 2006(12), 130-137. Available at: [Link]

  • Inoue, Y., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health. Available at: [Link]

  • Agilent Technologies. (2019). Amino Acid Analysis. Available at: [Link]

  • Movassagh, B., & Shaygan, P. (2006). Michael addition of thiols to α,β-unsaturated carbonyl compounds under solvent-free conditions. ResearchGate. Available at: [Link]

  • Mahrath, A. J., et al. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. Available at: [Link]

  • MySkinRecipes. (n.d.). (S)-3-((tert-Butoxycarbonyl)amino)-5-(methylthio)pentanoic acid. Available at: [Link]

  • S. C. Johnson & Son, Inc. (1970). Process for the purification of 3-amino-5-methylisoxazole. U.S.
  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]

  • Houben-Weyl. (2004). 7.
  • Kumar, A., et al. (2012). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid [pregabalin]. Tetrahedron Letters, 53(32), 4165-4168.
  • Falcó, J., et al. (2021). Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines. The Journal of Organic Chemistry, 86(10), 7118-7128. Available at: [Link]

  • Wang, M., et al. (2020). Analytical methods for amino acid determination in organisms. ResearchGate. Available at: [Link]

  • Douglas, J. T., et al. (2014). Large-Scale, Protection-Free Synthesis of Se-Adenosyl-l-selenomethionine Analogues and Their Application as Cofactor Surrogates of Methyltransferases. Organic Letters, 16(11), 2896-2899. Available at: [Link]

  • Crop Composition Database. (n.d.). Analysis Methods for Amino Acids. Available at: [Link]

  • Torres-García, E., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5693. Available at: [Link]

  • Kubyshkin, V., & Komarova, E. (2022). Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases. ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2023). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Available at: [Link]

  • Yamada, S., et al. (1975). Method for the Racemization of Optically Active Amino Acids. The Journal of Organic Chemistry, 40(23), 3459-3460.
  • Al-Majid, A. M., et al. (2018). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. Molecules, 23(11), 2960. Available at: [Link]

  • Wang, Z., et al. (2018). Preparation method of 3-amino-5-methyl isoxazole.
  • Silvi, M., & Melchiorre, P. (2022). A Vitamin B2‐Photocatalysed Approach to Methionine Analogues. Angewandte Chemie International Edition, 61(52), e202213271. Available at: [Link]

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stability issues of 3-Amino-5-methylsulfanylpentanoic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 3-Amino-5-methylsulfanylpentanoic acid. This document is designed for researchers, chemists, and drug development professionals who are utilizing this molecule in their experimental workflows. As a non-proteinogenic β-amino acid containing a thioether moiety, this compound presents unique stability challenges in solution that can impact experimental reproducibility and outcomes. This guide provides in-depth, experience-driven answers to common questions regarding its handling, degradation pathways, and analytical monitoring. Our goal is to empower you with the knowledge to anticipate and mitigate these stability issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I just received my vial of this compound. What are the best practices for initial handling and long-term storage of the solid compound and its stock solutions?

Answer:

Proper handling and storage from the moment you receive the compound are critical to preserving its integrity. Both the solid form and its solutions are susceptible to degradation if not stored under optimal conditions.

For the Solid Compound:

  • Initial Handling: Upon receipt, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid, which can accelerate degradation. Handle the solid in a controlled environment, preferably under an inert atmosphere (e.g., in a glovebox with argon or nitrogen).

  • Long-Term Storage: The compound should be stored in a tightly sealed vial, protected from light, and kept in a desiccated, cold environment.

For Solutions:

The stability of amino acid solutions can be variable. For thioether-containing compounds like this one, oxidation is a primary concern.[1][2] It is strongly recommended not to prepare long-term stock solutions of this compound.[1] If a stock solution must be made, it should be considered short-lived and stored with precautions.

Table 1: Recommended Storage Conditions

FormTemperatureAtmosphereDurationRationale
Solid -20°CDesiccated, Inert Gas> 1 YearMinimizes moisture exposure and thermal degradation.
Aqueous Solution (e.g., PBS) 2-8°CDegassed Buffer, Inert Gas Overlay< 24 HoursProne to rapid oxidation and potential microbial growth.
Organic Solution (e.g., DMSO) -20°C or -80°CAnhydrous Solvent, Inert Gas< 1 WeekReduces oxidation rate, but cyclization may still occur. Prepare fresh for best results.

For general laboratory handling, always use personal protective equipment.[3] Avoid repeated freeze-thaw cycles of solutions as this can introduce atmospheric oxygen and degrade the compound.

Question 2: What are the primary chemical degradation pathways for this compound in solution?

Answer:

Based on its chemical structure—a gamma-amino acid with a terminal thioether—there are two principal, competing degradation pathways you must be aware of during your experiments:

  • Oxidation of the Thioether: The sulfur atom in the methylsulfanyl group is nucleophilic and highly susceptible to oxidation.[4][5] This is the most common degradation pathway for methionine and its derivatives.[2][6] The initial oxidation product is the corresponding sulfoxide , which can be further oxidized to a sulfone under more aggressive conditions.[4][7] This reaction can be initiated by atmospheric oxygen, trace metal ions, or reactive oxygen species (ROS) in your system.[7][8] Oxidation converts the hydrophobic thioether side chain into a highly polar sulfoxide, which can drastically alter the molecule's biological activity and physical properties.[6]

  • Intramolecular Cyclization (Lactamization): As an amino acid, the molecule contains both a nucleophilic amine group and an electrophilic carboxylic acid group. These can react intramolecularly to form a cyclic amide, known as a lactam .[9] Given the spacing, this compound will form a six-membered ring called a δ-valerolactam .[10] This reaction, known as lactamization, is often catalyzed by acid or heat and can occur during storage in solution, especially in protic solvents or during sample workup procedures.[9][11]

These pathways are critical to understand as they result in the formation of distinct impurities that may confound your experimental results.

G cluster_0 Primary Degradation Pathways cluster_1 Oxidation cluster_2 Intramolecular Cyclization Parent This compound Sulfoxide Sulfoxide Derivative Parent->Sulfoxide O₂ / ROS Lactam δ-Valerolactam Derivative Parent->Lactam Heat / pH Sulfone Sulfone Derivative Sulfoxide->Sulfone Further Oxidation

Caption: Primary degradation pathways of the parent compound.

Question 3: I'm observing a progressive loss of my compound in my assay. How can I troubleshoot whether this is due to degradation and identify the cause?

Answer:

A systematic approach is essential to diagnose unexpected compound loss. The workflow below outlines a self-validating process to determine the cause and implement a solution.

Step 1: Confirm Compound Loss & Rule Out Non-Chemical Factors Before assuming chemical degradation, verify that the loss is not due to experimental artifacts.

  • Adsorption: Is your compound sticking to plasticware or vials? Try using low-adhesion microplates or glass vials.

  • Quantification Method: Is your analytical method reliable? Run a fresh standard curve and a quality control (QC) sample with a known concentration. Methods for amino acid analysis are well-established and include HPLC with UV or fluorescence detection after derivatization, or more directly, with mass spectrometry (MS).[12][13][14]

Step 2: Analytical Investigation using LC-MS Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for this investigation. It can separate the parent compound from its degradation products and identify them by their mass-to-charge ratio (m/z).

  • Sample Analysis: Analyze a sample of your aged solution.

  • Data Interrogation: Look for new peaks in the chromatogram and their corresponding masses in the mass spectrum.

    • Oxidation: Look for masses corresponding to [M+16] (sulfoxide) and [M+32] (sulfone).

    • Lactamization: Look for the mass corresponding to [M-18] , which represents the loss of a water molecule during cyclization.

Step 3: Implement Mitigation Strategy Based on the identity of the degradation product, you can now implement a targeted strategy as detailed in the questions below.

G Start Observed Loss of Compound Confirm Step 1: Confirm Loss - Check for adsorption - Validate quantification method Start->Confirm Analyze Step 2: Analyze by LC-MS Confirm->Analyze CheckMass Identify Degradation Products by Mass? Analyze->CheckMass Oxidation Mass = [M+16] or [M+32] Cause: Oxidation CheckMass->Oxidation Yes Cyclization Mass = [M-18] Cause: Lactamization CheckMass->Cyclization Yes Other Other Cause (e.g., precipitation, complex reaction) CheckMass->Other No MitigateOx Step 3: Mitigate Oxidation (See FAQ 4) Oxidation->MitigateOx MitigateCyc Step 3: Mitigate Lactamization (See FAQ 5) Cyclization->MitigateCyc

Caption: Troubleshooting workflow for compound instability.

Question 4: My analysis shows the formation of sulfoxide ([M+16]). What is the definitive protocol to prevent oxidation?

Answer:

Preventing oxidation of the thioether requires rigorously excluding oxidants, primarily atmospheric oxygen.

Experimental Protocol: Preparation of an Oxidation-Resistant Solution

  • Buffer/Solvent Preparation:

    • Prepare your desired aqueous buffer (e.g., PBS, HEPES) or select your organic solvent (e.g., DMSO, DMF).

    • Crucially, deoxygenate the solvent. For aqueous buffers, this is best done by sparging with an inert gas (argon or high-purity nitrogen) for at least 30 minutes. For organic solvents, the freeze-pump-thaw method is effective, or you can purchase anhydrous, septum-sealed solvents.

  • Weighing and Dissolution:

    • Weigh the required amount of this compound solid in a clean, dry vial.

    • If possible, perform this step in an inert atmosphere glovebox. If not, work quickly.

    • Add the deoxygenated solvent to the vial to dissolve the compound.

    • Immediately cap the vial tightly. For best results, use a vial with a PTFE-lined septum cap.

  • Inert Atmosphere Overlay:

    • Before storing, briefly flush the headspace of the vial with argon or nitrogen. This replaces the oxygen-containing air above the solution.

  • Optional - Use of Antioxidants:

    • If compatible with your downstream application, you can add a small amount of a sacrificial antioxidant. Methionine itself is sometimes used for this purpose in protein formulations.[15] However, this will complicate analysis, so it should only be used if the final application does not require high purity of the target compound.

  • Storage:

    • Store the solution at the recommended temperature (see Table 1), protected from light.

Question 5: My LC-MS analysis confirms lactam formation ([M-18]). How do I prevent this intramolecular cyclization?

Answer:

Lactam formation is primarily driven by pH and temperature. The key is to maintain conditions that do not favor the intramolecular nucleophilic attack of the amine on the carboxylic acid.

Key Control Parameters:

  • pH Control: The rate of lactamization can be pH-dependent. Extremes in pH can catalyze the reaction. Maintain your solution at a neutral pH (around 6.5-7.5) unless your experimental protocol absolutely requires acidic or basic conditions. If so, be aware that stability will be compromised.

  • Temperature Control: Heat accelerates most chemical reactions, including lactamization.[9] Always prepare solutions on ice and store them cold. Avoid heating solutions containing this compound. If a reaction must be performed at an elevated temperature, the stability of the compound should be assessed under those specific conditions.

  • Use Fresh Solutions: The most effective control is to prepare the solution immediately before use. The probability of degradation increases with storage time.

Protocol: Minimizing Lactamization

  • Prepare Buffers: Use a well-buffered system at a neutral pH (e.g., phosphate-buffered saline, pH 7.4).

  • Work Cold: Perform all dilutions and solution preparations on ice or using pre-chilled materials.

  • Avoid Activating Agents: Be mindful of reagents that can activate the carboxylic acid (e.g., carbodiimides like EDC, HATU), as these will dramatically accelerate lactam formation.[9][11] If such reagents are part of your workflow, the amino acid should be added last, and the reaction time should be minimized.

  • Immediate Use: Use the prepared solution in your experiment without delay. Do not store solutions at room temperature on the benchtop for extended periods.

By carefully controlling these factors, you can significantly reduce the rate of lactam formation and ensure the integrity of your compound throughout your experiment.

References

  • Master Organic Chemistry. (2015). Thiols And Thioethers.

  • Zbilut, J., et al. (2010). The Effect of Methionine Oxidation on Structural Properties, Conformational Stability, and Aggregation of Immunoglobulin Light Chain LEN. PLoS ONE, 5(9), e13175.

  • Google Patents. (1970). Process for the purification of 3-amino-5-methylisoxazole. US3536729A.

  • Guo, K., et al. (2016). Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. Analytical Methods, 8(23), 4649-4659.

  • Vinogradov, A. A., & Yin, H. (2017). Approaches for peptide and protein cyclisation. RSC Chemical Biology, 2(1), 24-37.

  • Biotage. (2023). How long are amino acid stock solutions stable for successful solid phase peptide synthesis?

  • Feng, C., et al. (2016). Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell. Water Research, 88, 68-76.

  • Wikipedia. Lactam.

  • Deng, B., et al. (2021). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 23(15), 5846–5850.

  • Feng, C., et al. (2016). Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell. Water Research, 88, 68-76.

  • Lam, X. M., et al. (2011). Oxidation of Methionine Residues in Aqueous Solutions: Free Methionine and Methionine in Granulocyte Colony-Stimulating Factor. Journal of Pharmaceutical Sciences, 100(11), 4697-4708.

  • Alcaide, B., & Almendros, P. (2014). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 18(2), 173-204.

  • TCI Chemicals. (2024). SAFETY DATA SHEET: 3-Amino-5-methylisoxazole.

  • Ismailov, V. M., et al. (2013). Convenient Synthesis of 3-Amino-2-hydroxy-5-methylbenzenesulfonic Acid. Russian Journal of Organic Chemistry, 49(6), 933.

  • Booker, S. J. (2017). The Biosynthesis of Thiol- and Thioether-containing Cofactors and Secondary Metabolites Catalyzed by Radical S-Adenosylmethionine Enzymes. Journal of Biological Chemistry, 292(32), 13115-13123.

  • D'Souza, C., et al. (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. The Journal of Organic Chemistry, 86(16), 11525–11532.

  • ResearchGate. (2016). Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry.

  • ChemicalBook. (3S,5R)-3-Amino-5-methyloctanoic acid.

  • Biology LibreTexts. (2022). 18.5: Pathways of Amino Acid Degradation.

  • Sanchez-Caballero, L., et al. (2023). The Role of Methionine Residues in the Regulation of Liquid-Liquid Phase Separation. International Journal of Molecular Sciences, 24(7), 6753.

  • Organic Chemistry Portal. δ-Lactam synthesis.

  • Lee, J. K., et al. (2020). Spontaneous Oxidation of Thiols and Thioether at the Air-Water Interface of a Sea Spray Microdroplet. The Journal of Physical Chemistry Letters, 11(15), 6062-6068.

  • van Hest, J. C. M., & Tirelli, N. (2016). Functional modification of thioether groups in peptides, polypeptides, and proteins. Chemical Communications, 52(83), 12278-12295.

  • Agilent Technologies. (2000). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.

  • Carl ROTH. (2021). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH).

  • Google Patents. (2020). Preparation method of 3-amino-5-methyl isoxazole. CN107721941B.

  • Ren, J., et al. (2022). Degradation pathways of amino acids during thermal utilization of biomass: a review. Green Chemistry, 24(1), 84-106.

  • D'Souza, C., et al. (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. The Journal of Organic Chemistry, 86(16), 11525–11532.

  • Fisher Scientific. (2023). SAFETY DATA SHEET.

  • PROMETHEUS – Protocols. Amino Acid extraction and quantification.

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.

  • Chi, E. Y., et al. (2012). Effects of Solution Conditions on Methionine Oxidation in Albinterferon alfa-2b and the Role of Oxidation in Its Conformation and Aggregation. Journal of Pharmaceutical Sciences, 101(5), 1746-1759.

  • ResearchGate. (2017). Peptide cyclisation by CyClick involving the N-terminal amine and the....

  • MedChemExpress. 3-Amino-4-methylpentanoic acid-SDS.

  • ResearchGate. (2014). FIG 4 Formation of 3-amino-5-methylisoxazole and sulfite during the....

  • Kopec, M., et al. (2004). Methionine oxidation and its effect on the stability of a reconstituted subunit of the light-harvesting complex from Rhodospirillum rubrum. European Journal of Biochemistry, 271(13), 2737-2746.

  • Wikipedia. β-Lactam.

  • PubChem. 3-Amino-5-methylphenol.

  • Johnson, L., et al. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis, 45(02), 171-173.

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  • Creative Proteomics. Amino Acid Analysis Methods.

  • Gellman, S. H. (2009). C-Terminal Cyclization with Amino Acid Side Chain Nucleophiles. Organic Letters, 11(20), 4564–4567.

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  • The Organic Chemistry Tutor. (2020). Oxidation and Reduction Reactions of Thiols.

  • Lambris, J. D. (2011). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. Journal of Medicinal Chemistry, 54(10), 3443-3453.

  • Chemistry LibreTexts. (2022). 18.8: Thiols and Sulfides.

  • Ojima, I., & Georg, G. I. (2010). Advances in the chemistry of β-lactam and its medicinal applications. Bioorganic & Medicinal Chemistry, 18(11), 3701-3702.

  • PubChem. (S)-3-Amino-5-methyl-hexanoic acid.

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Technical Support Center: Incorporation of 3-Amino-5-methylsulfanylpentanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of peptides containing the non-canonical amino acid, 3-Amino-5-methylsulfanylpentanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges associated with this methionine-analogous beta-amino acid. We will delve into the mechanistic underpinnings of potential issues and provide field-tested troubleshooting protocols to ensure the successful incorporation of this valuable building block into your peptide sequences.

I. Understanding the Core Challenges

The incorporation of this compound into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) presents a distinct set of challenges stemming from its structural features: the β-amino group and the thioether (methylsulfanyl) side chain.

  • β-Amino Acid Steric Hindrance: Unlike α-amino acids, the backbone nitrogen of a β-amino acid is one carbon removed from the carboxyl group. This can lead to different conformational preferences and potentially slower coupling kinetics due to steric hindrance.

  • Thioether (Methylsulfanyl) Reactivity: The sulfur atom in the side chain is nucleophilic and highly susceptible to oxidation, particularly during the final acidolytic cleavage step. This can lead to the formation of sulfoxide and sulfone byproducts, which can be difficult to separate from the target peptide.

Below, we address the most common issues encountered during synthesis in a question-and-answer format, providing both explanations and actionable solutions.

II. Troubleshooting Guide: From Coupling to Cleavage

Issue 1: Incomplete or Slow Coupling of Fmoc-3-Amino-5-methylsulfanylpentanoic acid

Question: I am observing a significant amount of deletion sequences corresponding to the failed incorporation of this compound. A standard coupling protocol with HBTU/DIPEA is resulting in less than 95% coupling efficiency. What is causing this and how can I improve it?

Answer: Low coupling efficiency for a β-amino acid like this compound is often due to increased steric hindrance compared to standard α-amino acids. The standard activation and coupling times may be insufficient for complete acylation of the resin-bound amine.

Causality: The spatial arrangement of the β-amino group can make it less accessible to the activated carboxyl group of the incoming amino acid. This necessitates either a more reactive activated species or longer reaction times to drive the coupling to completion.

Troubleshooting Protocol:

  • Double Coupling: The most straightforward approach is to perform a second coupling step. After the initial coupling reaction, drain the vessel and add a fresh solution of activated Fmoc-3-Amino-5-methylsulfanylpentanoic acid.

  • Extended Coupling Time: Increase the coupling time from the standard 30-60 minutes to 2-4 hours. For particularly difficult couplings, an overnight reaction may be beneficial.

  • Optimize Coupling Reagents: While HBTU is robust, more potent activating agents can improve efficiency with sterically hindered amino acids.

Coupling Reagent CombinationConcentration (in DMF/NMP)Activation TimeCoupling TimeRationale
HATU / HOAt / DIPEA 0.5 M Amino Acid, 0.45 M HATU/HOAt2-5 min2-4 hoursHATU, in the presence of HOAt, forms a highly reactive O-acylisourea intermediate that is particularly effective for hindered couplings.
DIC / OxymaPure® 0.5 M Amino Acid, 0.5 M DIC/OxymaPure®1-2 min2-4 hoursDIC is a cost-effective coupling reagent, and OxymaPure® is an excellent additive that minimizes racemization and enhances coupling speed.
COMU® / DIPEA 0.5 M Amino Acid, 0.5 M COMU®1-2 min1-3 hoursCOMU is a third-generation uronium salt-based coupling reagent known for its high efficiency and low racemization.
  • Solvent Considerations: Ensure that the Fmoc-protected amino acid is fully dissolved. If solubility is an issue in DMF, consider using N-Methyl-2-pyrrolidone (NMP) or a DMF/NMP mixture.

Issue 2: Oxidation of the Methylsulfanyl Side Chain

Question: After cleavage and purification, I've identified two major impurities with masses corresponding to +16 Da and +32 Da of my target peptide. What are these impurities and how can I prevent their formation?

Answer: The +16 Da and +32 Da impurities are almost certainly the sulfoxide and sulfone forms of your peptide, respectively. The thioether side chain of this compound is readily oxidized by reactive carbocations generated during the trifluoroacetic acid (TFA)-mediated cleavage and deprotection step.

Causality: During the acidic cleavage of tert-butyl based side-chain protecting groups, highly reactive tert-butyl cations are formed. These cations, if not effectively "scavenged," can be quenched by the nucleophilic sulfur atom of the methylsulfanyl side chain, leading to its oxidation.

Workflow for Preventing Thioether Oxidation

G cluster_0 SPPS Cycle cluster_1 Cleavage & Deprotection cluster_2 Analysis & Purification A Resin-Bound Peptide B Final Fmoc Deprotection A->B C Prepare Scavenger-Rich Cleavage Cocktail B->C Proceed to Cleavage D Treat Peptidyl-Resin with Cleavage Cocktail (1-3 hours) C->D E Precipitate Peptide in Cold Ether D->E F Analyze Crude Peptide (LC-MS) E->F G Purify by RP-HPLC F->G caption Workflow for Minimizing Side Reactions

Caption: Workflow for Minimizing Side Reactions.

Recommended Cleavage Cocktails:

The key to preventing oxidation is the use of a "scavenger" cocktail that efficiently quenches these reactive species.

Cocktail NameComposition (v/v/v)Key Scavengers & Rationale
Reagent K (Modified) TFA / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (90 : 5 : 3 : 2)Thioanisole & EDT: Both are excellent scavengers for carbocations. Thioanisole also acts as a soft nucleophile to protect the thioether. EDT is a reducing agent that helps maintain a non-oxidizing environment.[1]
TFA/TIS/Water/DMS TFA / Triisopropylsilane (TIS) / Water / Dimethyl Sulfide (DMS) (92.5 : 2.5 : 2.5 : 2.5)TIS: A very effective carbocation scavenger. DMS: Helps to reduce any sulfoxide that may have formed back to the thioether.[2]

Experimental Protocol: Cleavage with Modified Reagent K

  • Preparation: Prepare the cleavage cocktail fresh by combining Trifluoroacetic acid (TFA), deionized water, thioanisole, and 1,2-ethanedithiol (EDT) in the specified ratio in a fume hood.

  • Resin Treatment: Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin).

  • Reaction: Gently agitate the mixture at room temperature for 2-3 hours.

  • Filtration: Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Washing: Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitation: Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the mixture, decant the ether, and dry the peptide pellet under a stream of nitrogen.

III. Frequently Asked Questions (FAQs)

Q1: Is Fmoc-3-Amino-5-methylsulfanylpentanoic acid-OH commercially available?

As of our latest review, Fmoc-3-Amino-5-methylsulfanylpentanoic acid-OH is not a standard catalog item from major suppliers of amino acid derivatives.[3][4] It is considered a non-canonical amino acid that typically requires custom synthesis. You may need to contract a specialized chemical synthesis company or prepare it in-house. A general synthetic route would involve the protection of the amino group of this compound with Fmoc-OSu or a similar Fmoc-donating reagent.[5]

Q2: Can I use the same protecting group strategy as for methionine?

Yes, for the methylsulfanyl side chain, the same strategy as for methionine is appropriate. The thioether is generally left unprotected during Fmoc-based SPPS. The primary focus should be on preventing its oxidation during the final TFA cleavage step through the use of appropriate scavengers.[1]

Q3: Does the β-amino acid affect the secondary structure of the final peptide?

Incorporating a β-amino acid into a peptide backbone introduces an additional carbon atom, which can significantly alter the peptide's conformational properties. It can disrupt typical secondary structures like α-helices and β-sheets and can promote the formation of unique helical or turn structures. This is often a deliberate design choice to create peptidomimetics with enhanced stability or specific binding properties.

Q4: Are there any specific analytical challenges when characterizing peptides containing this amino acid?

The primary analytical challenge is resolving the target peptide from its oxidized byproducts (sulfoxide and sulfone).

  • Chromatography: The sulfoxide version of the peptide is more polar and will typically elute earlier than the parent peptide in reverse-phase HPLC. The resolution may vary depending on the overall sequence. It is crucial to develop a shallow gradient method to ensure good separation.

  • Mass Spectrometry: Use high-resolution mass spectrometry to confirm the presence of +16 Da and +32 Da mass additions to your target peptide mass, which are indicative of oxidation.

Q5: Can I reduce the oxidized peptide back to the desired form?

While prevention is the best strategy, it is sometimes possible to reduce the sulfoxide back to the thioether. This is typically done post-purification. A common method involves treating the peptide with a reducing agent like N-methylmercaptoacetamide or ammonium iodide in the presence of dimethyl sulfide.[2] However, the success of this reduction can be sequence-dependent and may require significant optimization.

IV. References

  • Katritzky, A. R., et al. "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids." The Journal of Organic Chemistry, 2007.

  • Master Organic Chemistry. Introduction to Peptide Synthesis. [Link]

  • Pícha, J., et al. "Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis." Molecules, 2021.

  • Katritzky, A. R., et al. "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids." ResearchGate, 2007.

  • Al-Warhi, T., et al. "TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis." Organic Process Research & Development, 2021.

  • Bera, S., et al. "Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics." Molecules, 2021.

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of Methionine and Its β-Amino Acid Analogue, 3-Amino-5-methylsulfanylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and drug development professionals, the exploration of novel bioactive molecules with therapeutic potential is a perpetual endeavor. Amino acids and their analogues represent a fertile ground for such discovery, offering a diverse chemical space with profound physiological implications. Methionine, an essential α-amino acid, is a cornerstone of cellular metabolism, playing pivotal roles in protein synthesis, methylation reactions, and antioxidant defense.[1] Its unique sulfur-containing side chain is central to its biological functions.

This guide provides a comparative overview of the bioactivity of methionine and a structurally related, yet understudied, β-amino acid analogue: 3-Amino-5-methylsulfanylpentanoic acid. While methionine's biological profile is well-documented, its β-analogue remains largely uncharacterized in the scientific literature. This document, therefore, serves a dual purpose: to summarize the established bioactivity of methionine and to propose a comprehensive experimental framework for the systematic evaluation and comparison of this compound. By presenting established protocols and explaining the rationale behind experimental choices, we aim to equip researchers with the necessary tools to investigate the potential of this novel compound.

Figure 1: Chemical Structures

CompoundStructure
L-Methionine L-Methionine structure
This compound this compound structure

I. Methionine: A Multifaceted Bioactive Molecule

Methionine's bioactivity is extensive, with two key areas of interest for comparative analysis: its antioxidant capacity and its role in regulating cell growth and metabolism through the mTOR signaling pathway.

A. Antioxidant Properties of Methionine

Methionine's sulfur atom makes it susceptible to oxidation, allowing it to scavenge reactive oxygen species (ROS). This function is crucial in protecting cells from oxidative damage. Furthermore, methionine is a precursor to other important antioxidants, notably glutathione, via the transsulfuration pathway.[1]

B. Methionine and the mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. Amino acids, including methionine, are key activators of the mTORC1 complex. The availability of methionine is sensed by the cell, leading to the activation of mTORC1 and subsequent downstream signaling that promotes protein synthesis and inhibits autophagy.[2][3]

II. This compound: An Uncharted Territory

A thorough review of the scientific literature reveals a significant gap in our understanding of the bioactivity of this compound. As a β-amino acid, its structural difference from methionine—the position of the amino group relative to the carboxyl group—could lead to distinct biological properties. β-amino acids are known to be incorporated into peptides to enhance their stability against enzymatic degradation, suggesting that this compound might exhibit greater metabolic stability than methionine. However, its antioxidant potential and its influence on cellular signaling pathways remain to be elucidated.

III. Proposed Experimental Framework for Comparative Bioactivity Assessment

To address the knowledge gap surrounding this compound and to provide a direct comparison with methionine, we propose a multi-faceted experimental approach. This framework is designed to be a self-validating system, with each experiment providing insights into the compound's potential therapeutic value.

A. Comparative Antioxidant Activity Assessment

The antioxidant capacity of both compounds will be evaluated using two well-established in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays are complementary and provide a robust measure of a compound's ability to donate a hydrogen atom or an electron to neutralize free radicals.

G cluster_prep Sample Preparation cluster_dpph DPPH Assay cluster_abts ABTS Assay cluster_analysis Data Analysis prep_met Prepare stock solutions of Methionine and This compound prep_ser Prepare serial dilutions of each compound prep_met->prep_ser dpph_react Mix compound dilutions with DPPH solution prep_ser->dpph_react abts_react Mix compound dilutions with ABTS radical solution prep_ser->abts_react dpph_incubate Incubate in the dark (30 minutes) dpph_react->dpph_incubate dpph_measure Measure absorbance at 517 nm dpph_incubate->dpph_measure calc_inhibition Calculate percentage inhibition of radicals dpph_measure->calc_inhibition abts_gen Generate ABTS radical cation (ABTS + potassium persulfate) abts_gen->abts_react abts_incubate Incubate at room temperature (6 minutes) abts_react->abts_incubate abts_measure Measure absorbance at 734 nm abts_incubate->abts_measure abts_measure->calc_inhibition calc_ic50 Determine IC50 values calc_inhibition->calc_ic50 compare Compare antioxidant activity calc_ic50->compare

Caption: Workflow for comparative antioxidant activity assessment.

  • Preparation of DPPH solution: Prepare a 0.2 mM solution of DPPH in methanol.

  • Reaction setup: In a 96-well plate, add 100 µL of various concentrations of the test compounds (methionine and this compound) to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

  • Preparation of ABTS radical solution: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

  • Working solution: Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction setup: Add 10 µL of various concentrations of the test compounds to 190 µL of the ABTS working solution in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Absorbance measurement: Measure the absorbance at 734 nm.

  • Calculation and IC50 determination: Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.

B. Comparative Analysis of mTOR Pathway Activation

To determine if this compound can activate the mTOR signaling pathway, a cell-based assay will be employed. The phosphorylation status of key downstream targets of mTORC1, such as p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), will be assessed by Western blotting.

G cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_detection Detection & Analysis culture Culture suitable cell line (e.g., C2C12 myotubes) starve Amino acid starve cells culture->starve treat Treat cells with Methionine or This compound starve->treat lyse Lyse cells and collect protein treat->lyse quantify Quantify protein concentration lyse->quantify sds_page SDS-PAGE quantify->sds_page western_blot Western Blotting sds_page->western_blot probe Probe with primary antibodies (p-p70S6K, p-4E-BP1) western_blot->probe detect Detect with secondary antibodies and chemiluminescence probe->detect analyze Analyze band intensities detect->analyze compare_activation Compare mTOR pathway activation analyze->compare_activation

Caption: Workflow for assessing mTOR pathway activation.

  • Cell Culture and Treatment:

    • Culture a suitable cell line, such as C2C12 myotubes, to near confluence.

    • Starve the cells of amino acids for 1-2 hours by incubating them in an amino acid-free medium.

    • Treat the cells with either methionine or this compound at various concentrations for 30-60 minutes. Include a negative control (no amino acid treatment) and a positive control (e.g., insulin).

  • Protein Extraction and Quantification:

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of p70S6K (e.g., at Thr389) and 4E-BP1 (e.g., at Thr37/46). Also, probe for the total forms of these proteins as loading controls.

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

C. Comparative Metabolic Stability Assessment

A crucial aspect of drug development is understanding a compound's metabolic stability. An in vitro assay using liver microsomes, which contain a high concentration of drug-metabolizing enzymes, can provide an initial assessment of how readily a compound is metabolized.

G cluster_incubation Microsomal Incubation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis prepare Prepare incubation mixture: Liver microsomes, NADPH, and test compound incubate Incubate at 37°C prepare->incubate sample Take samples at different time points incubate->sample quench Quench reaction with cold acetonitrile sample->quench centrifuge Centrifuge and collect supernatant quench->centrifuge analyze_lcms Analyze samples by LC-MS/MS centrifuge->analyze_lcms quantify_parent Quantify remaining parent compound analyze_lcms->quantify_parent plot Plot ln(% remaining) vs. time quantify_parent->plot calculate_t12 Calculate in vitro half-life (t½) plot->calculate_t12 compare_stability Compare metabolic stability calculate_t12->compare_stability

Caption: Workflow for in vitro metabolic stability assessment.

  • Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (from a relevant species, e.g., human, rat), NADPH (as a cofactor for cytochrome P450 enzymes), and the test compound (methionine or this compound) in a suitable buffer.

  • Incubation: Incubate the mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / slope.

    • Compare the half-lives of methionine and this compound to assess their relative metabolic stability.

IV. Expected Outcomes and Significance

The proposed experimental framework will provide the first direct comparative data on the bioactivity of this compound and methionine.

Table 1: Hypothetical Comparative Bioactivity Data

ParameterMethionineThis compound
Antioxidant Activity (IC50)
DPPH AssayExpected to be moderateTo be determined
ABTS AssayExpected to be moderateTo be determined
mTOR Pathway Activation
p-p70S6K LevelsExpected to increaseTo be determined
p-4E-BP1 LevelsExpected to increaseTo be determined
Metabolic Stability (in vitro t½) Expected to be relatively shortHypothesized to be longer

The results of these studies will be of significant interest to researchers in the fields of medicinal chemistry, pharmacology, and nutrition. A finding that this compound possesses potent antioxidant activity, modulates the mTOR pathway, and exhibits enhanced metabolic stability would position it as a promising candidate for further investigation as a novel therapeutic agent or nutraceutical. Conversely, a lack of significant bioactivity would also be a valuable contribution to the scientific record, guiding future research away from this particular analogue.

V. Conclusion

While methionine is a well-established bioactive compound, its β-amino acid analogue, this compound, represents a scientific unknown. The comparative guide presented here not only summarizes the known functions of methionine but also provides a robust and detailed roadmap for the comprehensive bioactivity profiling of its lesser-known counterpart. By employing the described experimental workflows, researchers can systematically evaluate the antioxidant potential, cell signaling effects, and metabolic stability of this compound, thereby elucidating its potential for applications in drug discovery and development. This structured approach ensures scientific integrity and provides a clear path forward in understanding the comparative bioactivity of these intriguing sulfur-containing amino acids.

References

  • A Molecular and Functional Investigation of the Anabolic Effect of an Essential Amino Acids' Blend Which Is Active In Vitro in Supporting Muscle Function. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Cross-Platform Comparison of Amino Acid Metabolic Profiling in Three Model Organisms Used in Environmental Metabolomics. (2023, March 8). MDPI. Retrieved January 23, 2026, from [Link]

  • Sulphur rich amino acids and their biological activities for the suppression of inflammation. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Process for the manufacture of 3-amino-5-methylisoxazole. (n.d.). Google Patents.
  • Antioxidant activity using DPPH and ABTS tests and different concentrations of PCP and PCPH. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • How nature incorporates sulfur and selenium into bioactive natural products. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Computational and experimental design of L-amino acid-based alternatives to ketorolac. (n.d.). SpringerLink. Retrieved January 23, 2026, from [Link]

  • Mega-scale experimental analysis of protein folding stability in biology and design. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Experimental Approaches in Delineating mTOR Signaling. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • HPLC Determination of Bioactive Sulfur Compounds, Amino Acids and Biogenic Amines in Biological Specimens. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Enhancing the in vitro Antioxidant Capacities via the interaction of amino acids. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Optimization of Metabolic Stability as a Goal of Modern Drug Design. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Recent advances in understanding of amino acid signaling to mTORC1 activation. (2019, March 1). Bioscience Reports. Retrieved January 23, 2026, from [Link]

  • Sulfur. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Review Paper. (2024, August 26). Animal Bioscience. Retrieved January 23, 2026, from [Link]

  • Selected sulfur‐containing amino acids and bioactive molecules. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (n.d.). E3S Web of Conferences. Retrieved January 23, 2026, from [Link]

  • Mechanisms of amino acid sensing by the mTORC1 pathway. (n.d.). DSpace@MIT. Retrieved January 23, 2026, from [Link]

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A Comparative Guide to the Structural Elucidation of 3-Amino-5-methylsulfanylpentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural characterization of novel chemical entities is non-negotiable. The 3-Amino-5-methylsulfanylpentanoic acid scaffold, a fascinating analog of methionine, presents unique challenges and opportunities in the design of new therapeutics. Its inherent flexibility, multiple heteroatoms, and potential for stereoisomerism demand a multi-faceted analytical approach.

This guide provides an in-depth comparison of the primary techniques for the structural elucidation of these derivatives. We will move beyond mere procedural descriptions to explore the causality behind experimental choices, offering a self-validating framework for confirming molecular architecture with the highest degree of confidence.

The Analytical Gauntlet: Challenges in Characterizing Flexible Amino Acids

The structural journey of a this compound derivative is complicated by its conformational lability. The five-carbon chain can adopt numerous low-energy conformations in solution, making analysis by any single technique prone to ambiguity.[1][2] The key to success lies not in a single "magic bullet" method, but in the synergistic integration of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when feasible, X-ray Crystallography. Each technique provides a unique and essential piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing an unparalleled window into the atomic framework of a compound in solution.[3][4] For derivatives of this compound, NMR is indispensable for mapping the carbon-hydrogen backbone and confirming the relative placement of functional groups.

Causality of Experimental Choices

The strategic selection of NMR experiments follows a logical progression. We begin with simple one-dimensional (1D) experiments to get a census of the proton and carbon environments. We then employ two-dimensional (2D) techniques to piece together the connectivity, much like assembling a puzzle.

  • ¹H NMR: This is the initial scouting experiment. It provides information on the number of distinct proton environments, their integration (ratio), and their coupling patterns (which protons are adjacent to each other). For our target scaffold, we expect to see characteristic signals for the aminomethine (CH-NH2), the methylene groups (CH2) of the pentanoic chain, and the methylsulfanyl (S-CH3) group.

  • ¹³C NMR: This experiment reveals the number of unique carbon environments.[5] When combined with a Distortionless Enhancement by Polarization Transfer (DEPT) experiment, it allows for the definitive assignment of carbons as CH, CH2, or CH3 groups.

  • 2D COSY (Correlation Spectroscopy): This is the primary tool for establishing proton-proton (H-H) connectivity through covalent bonds. It is essential for tracing the path of the pentanoic acid backbone from one end to the other.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to, definitively linking the ¹H and ¹³C assignments.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are two or three bonds away. It is the key to connecting disparate fragments of the molecule, for instance, linking the S-CH3 protons to the C5 carbon of the pentanoic chain.

Visualizing the NMR Workflow

The following workflow illustrates the logical progression of NMR experiments for structural confirmation.

NMR_Workflow cluster_1d 1D NMR: Initial Assessment cluster_2d 2D NMR: Connectivity Mapping cluster_structure Final Confirmation H1_NMR ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1_NMR->COSY Identifies spin systems HSQC HSQC (Direct C-H Bonds) H1_NMR->HSQC C13_NMR ¹³C & DEPT (Carbon Types) C13_NMR->HSQC Provides carbon shifts C13_NMR->HSQC HMBC HMBC (Long-Range C-H Bonds) COSY->HMBC Assigns fragments HSQC->HMBC Assigns fragments Structure Proposed Structure HMBC->Structure Confirms final connectivity

A logical workflow for NMR-based structural elucidation.
Standard Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 2-5 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O, chosen based on sample solubility). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate signal-to-noise and resolution.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • DEPT-135 Acquisition: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

  • 2D COSY Acquisition: Acquire a gradient-selected COSY (gCOSY) experiment to map out the ¹H-¹H coupling networks.

  • 2D HSQC Acquisition: Acquire a gradient-selected HSQC experiment to correlate protons with their directly attached carbons.

  • 2D HMBC Acquisition: Acquire a gradient-selected HMBC experiment, optimizing the long-range coupling delay (typically for J = 8-10 Hz) to observe 2- and 3-bond C-H correlations.

  • Data Processing and Interpretation: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, pick peaks, and use the suite of 2D spectra to systematically build the molecular structure.

Comparative NMR Data (Hypothetical Derivatives)
DerivativeKey ¹H Chemical Shift (δ, ppm)Key ¹³C Chemical Shift (δ, ppm)Notes
Parent Acid ~2.1 (S-CH₃)~3.4 (H3)~15.5 (S-CH₃)~52.0 (C3)~175.0 (C1=O)Shifts are highly dependent on solvent and pH.
N-Acetyl Derivative ~2.0 (Ac-CH₃)~2.1 (S-CH₃)~4.2 (H3)~23.0 (Ac-CH₃)~170.0 (Ac-C=O)The H3 proton shifts significantly downfield upon acylation.
Methyl Ester ~2.1 (S-CH₃)~3.7 (O-CH₃)~52.0 (O-CH₃)~172.0 (C1=O)Appearance of a characteristic methyl ester singlet in both ¹H and ¹³C spectra.

Mass Spectrometry (MS): The Molecular Formula and Fragmentation Roadmap

While NMR builds the structural skeleton, mass spectrometry provides two critical pieces of information: the exact molecular weight (and thus the elemental formula) and a fragmentation pattern that serves as a secondary confirmation of the proposed structure.[6][7] MS is an indispensable tool for the structural elucidation of small molecules.[8]

Causality of Experimental Choices
  • High-Resolution Mass Spectrometry (HRMS): The primary goal is to obtain a mass measurement with high accuracy (typically < 5 ppm). This allows for the unambiguous determination of the elemental formula, ruling out other possibilities with the same nominal mass.

  • Soft Ionization (Electrospray Ionization - ESI): For polar molecules like amino acid derivatives, ESI is the method of choice. It gently transfers the analyte from solution to the gas phase as an ion (typically [M+H]⁺ in positive ion mode due to the basic amino group) with minimal fragmentation.

  • Tandem Mass Spectrometry (MS/MS): By isolating the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can generate a characteristic fragmentation pattern.[9] The fragments correspond to logical losses of functional groups (e.g., H₂O, CO₂, the methylsulfanyl group), providing powerful confirmatory evidence for the structure deduced from NMR. The high sensitivity of MS makes it particularly valuable.[10][11]

Visualizing a Characteristic Fragmentation Pathway

This diagram illustrates a plausible fragmentation pathway for an N-acetylated derivative under MS/MS conditions.

Fragmentation_Pathway Parent Parent Ion [M+H]⁺ Frag1 Fragment 1 Loss of H₂O Parent->Frag1 Frag2 Fragment 2 Loss of CH₃SH Parent->Frag2 Frag3 Fragment 3 Loss of Acetyl Group Parent->Frag3 Frag4 Fragment 4 Loss of COOH Frag2->Frag4 Sequential Loss

Plausible MS/MS fragmentation of a derivative.
Standard Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution of the purified compound (~1-10 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid aids in protonation for positive-mode ESI.

  • Chromatography (Optional but Recommended): Inject the sample onto a liquid chromatography (LC) system coupled to the mass spectrometer. A C18 reversed-phase column is typically used. This step ensures sample purity at the point of analysis.

  • Full Scan MS Acquisition (MS1): Acquire a full scan spectrum to identify the protonated molecular ion, [M+H]⁺.

  • HRMS Determination: Use a high-resolution instrument (e.g., Orbitrap, TOF) to determine the accurate mass of the [M+H]⁺ ion to within 5 ppm. Calculate the elemental formula using this mass.

  • Tandem MS Acquisition (MS2): Perform a product ion scan on the isolated [M+H]⁺ peak. Set a collision energy (e.g., 10-40 eV) to induce fragmentation and record the resulting fragment ions.

  • Data Interpretation: Compare the calculated elemental formula with the proposed structure. Analyze the MS/MS spectrum to see if the observed fragments correspond to logical losses from the parent molecule, thereby corroborating the NMR-derived structure.

Comparative MS Data (Hypothetical Derivatives)
DerivativeIon ModeCalculated [M+H]⁺ (m/z)Key Fragment Ions (m/z) and Neutral Losses
Parent Acid ESI+164.0791146.0685 (-H₂O), 118.0841 (-HCOOH), 96.0474 (-CH₃SH, -H₂O)
N-Acetyl Derivative ESI+206.0896188.0791 (-H₂O), 158.0423 (-CH₃SH), 146.0685 (-CH₃CONH₂)
Methyl Ester ESI+178.0947146.0685 (-CH₃OH), 118.0841 (-CH₃OCHO), 100.0423 (-CH₃SH, -H₂O)

X-ray Crystallography: The Unambiguous 3D Structure

When a high-quality single crystal can be grown, X-ray crystallography stands as the definitive method for structural elucidation.[12] It provides an unambiguous three-dimensional model of the molecule as it exists in the crystal lattice, including bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers.[13][14]

Causality of Experimental Choices

The challenge with this compound derivatives is often not the analysis but the crystallization itself.[15] Their flexibility can make it difficult for them to pack into a well-ordered crystal lattice. The decision to pursue crystallography is often a pragmatic one: if the compound is a stable, well-behaved solid, crystallization screening is warranted. If it is an oil or amorphous solid, derivatization to a more rigid or crystalline form (e.g., a salt with a rigid counter-ion) may be necessary. For determining the absolute configuration of chiral molecules, this technique is the gold standard.[15][16]

Visualizing the Crystallography Workflow

XRay_Workflow Sample Pure, Solid Sample Screen Crystallization Screening (Vapor Diffusion, Evaporation) Sample->Screen Crystal Single Crystal Growth Screen->Crystal Data X-ray Data Collection (Diffractometer) Crystal->Data Solve Structure Solution (Phase Problem) Data->Solve Refine Structure Refinement Solve->Refine Structure Final 3D Structure (Absolute Configuration) Refine->Structure

The workflow from purified sample to final 3D structure.
General Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Systematically screen for crystallization conditions using techniques like slow evaporation or vapor diffusion from various solvent systems (e.g., ethanol/water, acetone/hexanes, ethyl acetate).

  • Crystal Mounting: Carefully select a single, defect-free crystal and mount it on the goniometer of a single-crystal X-ray diffractometer.

  • Data Collection: Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. Collect a full sphere of diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map. Build a molecular model into the map and refine the atomic positions and thermal parameters against the experimental data until the model converges.

  • Validation: The final refined structure is validated based on metrics like R-factor and goodness-of-fit. For chiral molecules in non-centrosymmetric space groups, the Flack parameter is calculated to determine the absolute configuration with high confidence.[14]

An Integrated Approach: A Comparative Summary

No single technique is sufficient for unambiguous structure elucidation. True confidence is achieved when the data from NMR, MS, and ideally, X-ray crystallography converge to tell the same structural story.

Comparative Analysis of Core Techniques
FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Primary Information Atomic connectivity, relative stereochemistry, solution conformationMolecular formula, molecular weight, substructural fragmentsUnambiguous 3D structure, absolute stereochemistry, packing
Sample Requirement 2-10 mg, high purityng to µg, moderate purity (with LC)High-quality single crystal
Strengths Detailed structural information in solution, non-destructiveExceptional sensitivity, provides elemental formula (HRMS)"Gold standard" for absolute structure, provides precise geometry
Weaknesses Lower sensitivity, can be complex for flexible molecules, no absolute stereochemistryProvides little connectivity info on its own, isomers can be indistinguishableCrystal growth can be a major bottleneck, structure is in solid state
Best For... Determining the complete covalent structure and dominant solution conformers.Confirming the molecular formula and corroborating the structure via fragmentation.Definitive proof of structure and absolute configuration when a crystal is available.
The Final Decision Workflow

Decision_Workflow Start New Derivative Synthesized MS LC-MS Analysis Start->MS Step 1 NMR Full NMR Analysis (1D & 2D) MS->NMR Step 2 Propose Propose Structure NMR->Propose Step 3 Check Data Consistent? Propose->Check Final Structure Confirmed Check->Final Yes Revisit Re-evaluate Data or Re-purify Check->Revisit No Crystallize Is Compound Crystalline? Final->Crystallize Revisit->MS Crystallize:e->Final:s No, but structure is confirmed Xray Attempt X-ray Crystallography Crystallize->Xray Yes Absolute Absolute Structure Determined Xray->Absolute

An integrated decision-making workflow for structural elucidation.

Conclusion

The structural elucidation of this compound derivatives is a rigorous process that hinges on the intelligent application of orthogonal analytical techniques. The journey begins with high-resolution mass spectrometry to establish the molecular formula, followed by a comprehensive suite of NMR experiments to assemble the atomic connectivity and relative stereochemistry. This proposed structure is then validated against the fragmentation patterns observed in tandem mass spectrometry. Finally, for compounds that yield suitable crystals, X-ray crystallography provides the ultimate, unambiguous confirmation of the three-dimensional structure and absolute configuration. By following this integrated and self-validating workflow, researchers can characterize these promising molecules with the utmost scientific integrity.

References

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  • El-Sonbati, A. Z., et al. (2015). Synthesis and characterization of 3-amino-5-methylisoxazole Schiff bases and their complexes with copper(II), nickel(II) and cobalt(II). Journal of Molecular Structure, 1081, 224-233. Available at: [Link]

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A Comparative Guide to the In Vivo Efficacy of Novel Methionine Adenosyltransferase 2A (MAT2A) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the in vivo efficacy of emerging inhibitors targeting Methionine Adenosyltransferase 2A (MAT2A), a critical enzyme in cancer metabolism. While this report was initially prompted by an inquiry into 3-Amino-5-methylsulfanylpentanoic acid, a comprehensive literature review did not yield publicly available in vivo efficacy data for this specific molecule. Therefore, to provide a valuable and data-rich resource for researchers in drug development, we will focus on a well-characterized, potent, and selective MAT2A inhibitor, SCR-7952 , as a representative of a novel inhibitor. We will compare its performance against other known MAT2A inhibitors, providing a framework for evaluating new chemical entities in this class.

The Rationale for Targeting MAT2A in Oncology

Methionine adenosyltransferase 2A (MAT2A) is a pivotal enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular processes, including DNA, RNA, and protein methylation.[1][2] While MAT2A is expressed in most tissues, it has emerged as a promising therapeutic target in oncology, particularly in cancers harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1] This genetic alteration, present in approximately 15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA), a partial inhibitor of the protein arginine N-methyltransferase 5 (PRMT5).[1] This makes cancer cells with MTAP deletion exquisitely sensitive to further reductions in SAM levels, creating a synthetic lethal relationship with MAT2A inhibition.[1][3]

The inhibition of MAT2A depletes the intracellular pool of SAM, which in turn impairs the function of PRMT5 and other methyltransferases. This disruption of methylation events has been shown to induce cell cycle arrest and apoptosis in MTAP-deleted cancer cells, both in vitro and in vivo.[1]

The MAT2A-PRMT5 Signaling Pathway in MTAP-Deleted Cancers

The following diagram illustrates the synthetic lethal interaction between MAT2A inhibition and MTAP deletion.

MAT2A_Pathway cluster_0 Normal Cell (MTAP-proficient) cluster_1 Cancer Cell (MTAP-deleted) Methionine Methionine MAT2A_N MAT2A Methionine->MAT2A_N SAM_N SAM MAT2A_N->SAM_N PRMT5_N PRMT5 SAM_N->PRMT5_N MTA_N MTA SAM_N->MTA_N Polyamine synthesis Methylation_N Substrate Methylation PRMT5_N->Methylation_N MTAP_N MTAP MTA_N->MTAP_N Adenine Adenine MTAP_N->Adenine Methionine_C Methionine MAT2A_C MAT2A Methionine_C->MAT2A_C SAM_C SAM MAT2A_C->SAM_C PRMT5_C PRMT5 SAM_C->PRMT5_C MTA_C MTA (accumulates) SAM_C->MTA_C Polyamine synthesis Methylation_C Substrate Methylation PRMT5_C->Methylation_C Reduced Apoptosis Apoptosis Methylation_C->Apoptosis MTA_C->PRMT5_C Inhibition MTAP_del MTAP (deleted) MAT2A_Inhibitor MAT2A Inhibitor (e.g., SCR-7952) MAT2A_Inhibitor->MAT2A_C Strong Inhibition

Figure 1: Simplified MAT2A-PRMT5 pathway in normal versus MTAP-deleted cancer cells.

Comparative In Vivo Efficacy of MAT2A Inhibitors

The following table summarizes the in vivo efficacy of several known MAT2A inhibitors in preclinical cancer models. This data is crucial for understanding the therapeutic potential and differentiation between various compounds.

InhibitorCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Key FindingsReference
SCR-7952 HCT-116 (MTAP-deleted) XenograftNot specifiedPotent anti-tumor effects at lower therapeutic dosagesHigher selectivity and better pharmacokinetic profile compared to other inhibitors.[1]
AG-270 Not specifiedNot specifiedSignificantSelective for MTAP-deleted cells.[1]
PF-9366 MLL-rearranged leukemia xenograftNot specifiedReduces proliferation and sensitizes to chemotherapyFirst commercial MAT2A inhibitor, but less potent (IC50 = 420 nM).[1]
FIDAS-5 Multiple Myeloma (MM) cell line xenograftNot specifiedRestrains cell cycle progression and induces apoptosisActs via reduction of intracellular SAM and inactivation of the mTOR-4EBP1 pathway.[1]
AGI-25696 MTAP-deleted tumor xenograftNot specifiedBlocks tumor growth[4]
AGI-43192 HCT-116 (MTAP-null) XenograftOrally activeSignificantly inhibits tumor growthPotent, orally active, with limited blood-brain barrier penetration.[4]

Experimental Protocol: Murine Xenograft Model for In Vivo Efficacy Assessment

The following is a generalized, step-by-step protocol for evaluating the in vivo efficacy of a novel MAT2A inhibitor in a subcutaneous xenograft mouse model. This protocol is designed to be a self-validating system, with clear endpoints and controls.

1. Cell Line Selection and Preparation:

  • Rationale: The choice of cell line is critical. For MAT2A inhibitors, an MTAP-deleted cancer cell line (e.g., HCT-116, NCI-H28) should be used to leverage the synthetic lethal relationship. An MTAP-proficient cell line can be used as a negative control to demonstrate selectivity.

  • Protocol:

    • Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Harvest cells during the exponential growth phase using trypsin-EDTA.

    • Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

2. Animal Model and Tumor Implantation:

  • Rationale: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are used to prevent rejection of the human tumor xenograft.

  • Protocol:

    • Acclimate 6-8 week old female NOD-SCID mice for at least one week.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

    • Monitor tumor growth every 2-3 days using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

3. Treatment Regimen:

  • Rationale: Once tumors reach a palpable size (e.g., 100-150 mm³), the animals are randomized into treatment and control groups. The dosing regimen should be based on prior pharmacokinetic (PK) and maximum tolerated dose (MTD) studies.

  • Protocol:

    • Randomize mice into groups (n=8-10 per group):

      • Vehicle control (e.g., 0.5% methylcellulose)

      • Novel MAT2A inhibitor (e.g., SCR-7952) at various dose levels (e.g., 10, 30, 100 mg/kg)

      • Positive control (a known MAT2A inhibitor)

    • Administer the treatment orally (or via the appropriate route) once or twice daily for a specified period (e.g., 21 days).

    • Monitor animal body weight and general health daily as a measure of toxicity.

4. Efficacy Endpoints and Data Analysis:

  • Rationale: The primary endpoint is tumor growth inhibition (TGI). Secondary endpoints can include pharmacodynamic (PD) marker analysis in tumor tissue.

  • Protocol:

    • Measure tumor volumes and body weights 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Calculate TGI using the formula: %TGI = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.

    • For PD analysis, a satellite group of animals can be euthanized at specific time points post-dose to collect tumor tissue for analysis of SAM levels or downstream methylation marks (e.g., symmetric dimethylarginine - SDMA).

Experimental Workflow Diagram

The following diagram outlines the key stages of an in vivo efficacy study for a novel MAT2A inhibitor.

InVivo_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Phase cluster_analysis Analysis Cell_Culture 1. Cell Line Culture (MTAP-deleted) Cell_Harvest 2. Cell Harvest & Resuspension Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Immunocompromised Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Daily Dosing (Vehicle, Novel Inhibitor, Positive Control) Randomization->Treatment Monitoring 7. Tumor Volume & Body Weight Measurement Treatment->Monitoring Euthanasia 8. Euthanasia & Tumor Excision Monitoring->Euthanasia TGI_Calc 9. Tumor Growth Inhibition (TGI) Calculation Euthanasia->TGI_Calc PD_Analysis 10. Pharmacodynamic (PD) Marker Analysis (optional) Euthanasia->PD_Analysis

Figure 2: General workflow for a xenograft-based in vivo efficacy study.

Conclusion and Future Directions

The development of potent and selective MAT2A inhibitors represents a promising therapeutic strategy for the treatment of MTAP-deleted cancers. As demonstrated by compounds like SCR-7952, achieving high potency and favorable pharmacokinetic properties is key to translating in vitro activity into robust in vivo anti-tumor efficacy. The experimental framework outlined in this guide provides a robust methodology for the preclinical evaluation of novel MAT2A inhibitors.

Future studies should focus on combination strategies, as MAT2A inhibitors have shown synergistic effects with other agents, including PRMT5 inhibitors and standard-of-care chemotherapies.[1] Furthermore, the exploration of MAT2A inhibitors in a wider range of MTAP-deleted tumor types is warranted to fully elucidate their therapeutic potential.

References

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  • PubMed Central. Identification of a natural inhibitor of methionine adenosyltransferase 2A regulating one-carbon metabolism in keratinocytes. [Link]

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  • PubMed. development of 3-[3-tert-butylsulfanyl-1-[4-(6-ethoxypyridin-3-yl)benzyl]-5-(5-methylpyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethylpropionic acid (AM803), a potent, oral, once daily FLAP inhibitor. [Link]

  • PubMed Central. Mechanism of action of 5-arnosalicylic acid. [Link]

  • PubMed. Structure-Based Design and Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High Selectivity, Brain Penetration, and In Vivo Efficacy. [Link]

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  • PubMed. Effect of Three Different Amino Acids Plus Gentamicin Against Methicillin-Resistant Staphylococcus aureus. [Link]

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  • PubChem. (S)-3-Amino-5-methyl-hexanoic acid | C7H15NO2 | CID 2761525. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Amino-5-methylsulfanylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Chemical Profile

Before initiating any disposal procedure, a thorough understanding of the potential hazards is crucial. 3-Amino-5-methylsulfanylpentanoic acid is a bifunctional molecule containing an amino group, a carboxylic acid, and a methylsulfanyl (thioether) group.

Structural Analogue Analysis:

Functional GroupPotential HazardsIncompatible Materials
Amino Group Can exhibit basic properties.Strong acids, strong oxidizing agents.
Carboxylic Acid Can exhibit acidic properties.Strong bases, strong oxidizing agents.
Methylsulfanyl (Thioether) Group Prone to oxidation. Upon heating or combustion, may release toxic sulfur oxides (SOx) and other volatile sulfur compounds.Strong oxidizing agents.

Based on data from similar compounds, this compound should be handled as a substance that may cause skin and eye irritation. Inhalation of dust or aerosols should be avoided.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling any chemical of unknown or partially characterized toxicity.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Nitrile gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron is advisable.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Small Spills (Solid):

  • Isolate the Area: Restrict access to the spill area.

  • Ventilate: Ensure adequate ventilation to disperse any potential vapors.

  • Containment: Gently cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent. Avoid raising dust.

  • Collection: Carefully sweep the absorbed material into a designated, labeled waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., water, if the material is soluble, followed by a detergent solution), and then wipe dry. All cleaning materials should be disposed of as hazardous waste.

Large Spills:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their established emergency procedures.

  • Ventilate: If safe to do so, increase ventilation to the area.

  • Containment: Prevent the spill from entering drains or waterways.

Waste Disposal Workflow

The following workflow provides a systematic approach to the disposal of this compound.

Caption: A logical workflow for the safe disposal of this compound.

Step-by-Step Disposal Procedures

For Solid Waste:

  • Collection: Collect waste this compound in a clearly labeled, sealable, and chemically compatible container.

  • Labeling: The label must include:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Irritant," "Potential for toxic fumes upon heating").

    • The date of accumulation.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor. Do not dispose of this chemical in the regular trash.

For Aqueous Solutions:

  • Neutralization: Due to the presence of both an amino (basic) and a carboxylic acid (acidic) group, the pH of solutions may vary. Before any further treatment, adjust the pH of the aqueous solution to a neutral range (pH 6-8) by slowly adding a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) while stirring in a well-ventilated area. Monitor the pH continuously.

  • Consideration for Chemical Treatment: For larger quantities or in facilities with the appropriate capabilities, chemical degradation can be considered. Oxidation (e.g., with hydrogen peroxide) may break down the methylsulfanyl group. However, this should only be performed by trained personnel with a thorough understanding of the potential reaction products and associated hazards.

  • Collection and Disposal: After neutralization, collect the aqueous waste in a labeled hazardous waste container. Do not pour down the drain unless explicitly permitted by your local regulations and EHS department for neutralized, low-concentration amino acid solutions. Given the sulfur content and lack of specific environmental fate data, drain disposal is not recommended as a precautionary measure.

Potential Decomposition and Byproducts

The thermal decomposition of sulfur-containing amino acids can produce hazardous byproducts. While the exact decomposition pathway for this compound is not documented, it is prudent to assume that heating could lead to the formation of:

  • Volatile Sulfur Compounds: Such as methanethiol, dimethyl sulfide, and dimethyl disulfide, which are flammable and have strong, unpleasant odors.

  • Hydrogen Sulfide (H₂S): A highly toxic and flammable gas.

  • Oxides of Sulfur (SOx) and Nitrogen (NOx): These are respiratory irritants and environmental pollutants.

This underscores the importance of avoiding heat and open flames when handling and storing this compound and its waste.

Trustworthiness and Self-Validation

The protocols outlined in this guide are based on established principles of laboratory safety and chemical waste management. By adhering to these procedures, you create a self-validating system of safety:

  • Precautionary Principle: In the absence of complete data, we treat the substance with a higher degree of caution.

  • Containment: All waste is securely contained and clearly labeled, preventing accidental exposure or reaction.

  • Compliance: Following these steps ensures compliance with general hazardous waste regulations.

Always consult your institution's specific waste disposal guidelines and your EHS department for any additional requirements.

References

  • Fisher Scientific. Safety Data Sheet for similar amino acid compounds.
  • Sigma-Aldrich. Safety Data Sheet for related sulfur-containing compounds. (Offers insights into the hazards of sulfur-containing functional groups).
  • U.S. Environmental Protection Agency (EPA). "Managing Your Hazardous Waste: A Guide for Small Businesses." Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. Available at: [Link]

  • Thermal Decomposition of Sulfur-Containing Amino Acids: Insights into potential hazardous byproducts can be inferred from studies on related compounds. While a direct citation for the specific topic compound is unavailable, general principles of thermal decomposition of similar structures apply.

A Senior Application Scientist's Guide to Handling 3-Amino-5-methylsulfanylpentanoic acid: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the safe handling, use, and disposal of 3-Amino-5-methylsulfanylpentanoic acid. As specific safety data for this compound is not extensively published, our protocols are grounded in a conservative approach, drawing from the known hazard profiles of structurally analogous compounds—specifically other sulfur-containing amino acids and carboxylic acids. The procedures outlined herein are designed to minimize all chemical exposures and ensure the safety of all laboratory personnel, aligning with the core principles of the OSHA Laboratory Standard (29 CFR 1910.1450)[1][2].

Hazard Assessment: A Proactive Stance

Given its structure—a carboxylic acid, an amine, and a methylsulfanyl group—we must anticipate potential hazards based on these functional groups. An analogous compound, 3-Amino-4-methylpentanoic acid, is classified as harmful if swallowed (H302), a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335)[3]. Therefore, we will operate under the assumption that this compound presents, at a minimum, these same hazards.

Anticipated Hazards:

  • Eye Contact: May cause serious irritation, redness, and pain[3].

  • Skin Contact: May cause skin irritation and redness[3].

  • Inhalation (Solid): Inhalation of dust may cause respiratory tract irritation[3][4].

  • Ingestion: Assumed to be harmful if swallowed[3].

  • Combustion Products: During a fire, may emit toxic fumes, including oxides of nitrogen and sulfur[3].

The Hierarchy of Controls: Safety by Design

Personal Protective Equipment (PPE) is the final and essential barrier between you and a potential hazard. However, it should always be used in conjunction with more robust safety measures.

  • Engineering Controls: The most effective control. Always handle this compound, particularly in its solid, powder form, inside a certified chemical fume hood to control airborne dust and vapors[5].

  • Administrative Controls: Establish clear Standard Operating Procedures (SOPs), provide thorough training, and ensure work areas are clean and uncluttered[5][6]. Restrict access to areas where the chemical is being handled.

  • Personal Protective Equipment (PPE): The mandatory minimum equipment for any procedure involving this compound.

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling this compound.

Protection Type Specification Rationale and Best Practices
Eye & Face ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles during procedures with a high splash risk (e.g., handling >1L of solution, heating).Protects against splashes and airborne dust, which can cause serious eye irritation[3][4]. Standard safety glasses with side shields are insufficient.
Hand Protection Nitrile gloves (minimum 4 mil thickness).Provides a barrier against skin contact. Gloves must be inspected for tears or pinholes before each use. Use proper removal techniques to avoid contaminating your skin[7]. Contaminated gloves must be disposed of as chemical waste[7].
Body Protection Flame-resistant laboratory coat with snug-fitting cuffs.Protects skin and personal clothing from contamination. The coat should be fully buttoned. Remove immediately if significant contamination occurs[5][8].
Respiratory NIOSH-approved N95 filtering facepiece respirator (or higher).Required when handling the solid/powder form outside of a fume hood (e.g., weighing). Prevents inhalation of irritating dust particles[4][9]. A full respiratory protection program, including fit testing, is required under OSHA's standard[10].

Operational and Disposal Plan

Step-by-Step Handling Protocol: Weighing and Solubilizing

This protocol details a common laboratory procedure, integrating the required safety measures at each step.

  • Preparation:

    • Confirm the chemical fume hood is operational and has a valid certification.

    • Don all required PPE as specified in the table above (Goggles, Nitrile Gloves, Lab Coat). If weighing outside a hood, add an N95 respirator.

    • Designate a specific work area within the hood and cover it with absorbent, disposable bench paper.

  • Weighing the Solid Compound:

    • Perform all weighing operations within the fume hood sash or in an enclosed balance.

    • Use a spatula to carefully transfer the desired amount of the solid to a tared weigh boat. Avoid any actions that could generate dust.

    • Close the primary container immediately after dispensing.

  • Solubilization:

    • Place a beaker containing the appropriate solvent on a stir plate within the fume hood.

    • Carefully add the weighed solid to the solvent.

    • If necessary, gently stir to dissolve. Avoid splashing.

  • Post-Procedure:

    • Wipe down the spatula and any affected surfaces with a damp cloth. Dispose of the cloth as contaminated waste.

    • Properly dispose of the weigh boat and any contaminated bench paper.

    • Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water[7].

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3].

  • Skin Contact: Remove all contaminated clothing and rinse the affected skin area with plenty of soap and water for 15 minutes[3]. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention[3].

  • Spill (Solid):

    • Evacuate and restrict access to the area.

    • Wearing your full PPE, gently cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite)[11]. Do not use combustible materials like paper towels.

    • Carefully sweep the material into a designated hazardous waste container using non-sparking tools[11][12]. Avoid creating dust.

    • Clean the spill area with soap and water, and dispose of all cleanup materials as hazardous waste.

Waste Disposal Plan

Improper disposal of sulfur-containing compounds can lead to environmental acidification[13]. All waste must be handled as hazardous.

  • Solid Waste: Collect unused solid chemical and materials from spill cleanups in a clearly labeled, sealed container designated for "Sulfur-Containing Organic Waste."

  • Liquid Waste: Collect unused solutions in a compatible, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated PPE: All disposable items that have come into contact with the chemical (gloves, bench paper, weigh boats) must be placed in a sealed bag and disposed of in the solid hazardous waste stream[11].

The following diagram illustrates the decision-making process for waste stream segregation.

Caption: Waste Disposal Decision Workflow.

Visual Workflow: PPE Selection

The selection of appropriate PPE is dictated by the physical form of the chemical and the procedure being performed.

Caption: PPE Selection Workflow based on chemical form.

References

  • SAFETY D
  • Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH).Carl ROTH.
  • 3-Amino-4-methylpentanoic acid-SDS.MedChemExpress.
  • Safety D
  • Amino Acid Standard - SAFETY D
  • Laboratories - Overview.
  • GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE.Open Government program.
  • LABORATORY RESPIRATOR PROTECTION LEVEL TEST.Centers for Disease Control and Prevention (CDC) Archive.
  • Sulphur-containing Amino Acids: Protective Role Against Free Radicals and Heavy Metals. (2018). Current Medicinal Chemistry.
  • NPPTL Fact Sheets.
  • Sulfur - Hazardous Substance Fact Sheet.New Jersey Department of Health.
  • Laboratory Safety Guidance.
  • Sulphur-containing Amino Acids: Protective Role Against Free Radicals and Heavy Metals. (2018).
  • Sulfur Spills.Tiger-Sul Products.
  • NIOSH Resource Outlines Key Respirator Shelf-Life Practices for PPE Stockpiles. (2025). Lab Manager.
  • The Labor
  • Large scale disposal of waste sulfur: From sulfide fuels to sulfate sequestration. (2025).
  • Hydrogen sulfide.Wikipedia.
  • NIOSH Compliance Testing for Respiratory Protection Devices. (2026). Applied Technical Services.
  • Removal of sulfur compounds
  • OSHA Laboratory Standard.
  • Hospital Respiratory Protection Program Toolkit.Centers for Disease Control and Prevention (CDC).
  • Antioxidant action and effectiveness of sulfur-containing amino acid during deep frying.
  • OSHA Laboratory Standard. (2023). Compliancy Group.
  • Increased sulfur-containing amino acid content and altered conformational characteristics of soybean proteins...Frontiers in Plant Science.

Sources

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